molecular formula C12H17BrN2O B1525436 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 1183532-30-0

2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Cat. No.: B1525436
CAS No.: 1183532-30-0
M. Wt: 285.18 g/mol
InChI Key: QUJIMOZKQNYZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H17BrN2O and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJIMOZKQNYZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of the novel compound, 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol. This molecule incorporates a bromophenyl group, a common pharmacophore in medicinal chemistry, and a piperazine moiety, known to enhance the pharmacokinetic properties of drug candidates.[1][2] The strategic combination of these structural features makes this compound a person of interest for further investigation in drug discovery programs.

This document will detail a proposed synthetic route, provide in-depth protocols for its characterization using modern analytical techniques, and discuss the rationale behind the experimental choices, thereby offering a complete framework for its preparation and validation.

Synthetic Strategy: A Proposed Pathway

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 2-bromo-1-(4-bromophenyl)ethan-1-one. This strategy leverages a nucleophilic substitution reaction followed by a reduction of the carbonyl group.

DOT Script for Synthesis Workflow

Synthesis_Workflow A 2-Bromo-1-(4-bromophenyl)ethan-1-one C 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-one A->C Nucleophilic Substitution (e.g., in Acetonitrile) B Piperazine B->C E This compound C->E Reduction (e.g., in Methanol) D Sodium Borohydride (NaBH4) D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-one

The initial step involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(4-bromophenyl)ethan-1-one with piperazine. The piperazine acts as the nucleophile, displacing the bromide to form the intermediate ketone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) in a suitable aprotic solvent such as acetonitrile.

  • Addition of Piperazine: Add an excess of piperazine (e.g., 3 equivalents) to the solution. The excess piperazine serves both as the nucleophile and as a base to neutralize the hydrobromic acid byproduct.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the piperazine hydrobromide salt. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound

The second step is the reduction of the ketone intermediate to the desired final alcohol product. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-one (1 equivalent) in methanol in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH4) (e.g., 1.5 equivalents) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. The methanol is then removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Comprehensive Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Proton δ (ppm)
Aromatic-H (C₆H₄)7.2 - 7.6 (m, 4H)
CH-OH~4.8 (dd, 1H)
CH₂-N (piperazine)2.4 - 2.9 (m, 8H)
CH-N~3.5 (m, 1H)
OHVariable (br s, 1H)
NH (piperazine)Variable (br s, 1H)

DOT Script for Structural Relationship

Structural_Relationship cluster_Aromatic Aromatic Region cluster_Aliphatic Aliphatic Region A1 7.2-7.6 ppm (4H, m) C1 ~121-140 ppm A2 ~4.8 ppm (1H, dd) A3 2.4-2.9 ppm (8H, m) C2 ~70 ppm A4 ~3.5 ppm (1H, m) C3 ~45, ~55 ppm C4 ~65 ppm

Caption: Expected NMR correlation for key structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
N-H stretch (piperazine)3100 - 3500 (medium)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-N stretch1000 - 1350
C-Br stretch500 - 600
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound and confirm its elemental composition. The expected molecular weight for C₁₂H₁₇BrN₂O is 285.0579 g/mol . The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum, showing two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating. The successful synthesis of the intermediate ketone in Step 1 can be confirmed by the appearance of a characteristic carbonyl peak (around 1680-1700 cm⁻¹) in the IR spectrum and the appropriate signals in the NMR spectra. The subsequent reduction in Step 2 is validated by the disappearance of the carbonyl peak and the appearance of a broad O-H stretch in the IR spectrum, along with the upfield shift of the methine proton in the ¹H NMR spectrum. The final confirmation of the structure is achieved by a combination of all the spectroscopic data, which should be consistent with the proposed structure of this compound.

Conclusion

This technical guide outlines a robust and logical approach to the synthesis and characterization of this compound. The proposed synthetic pathway is based on well-established chemical transformations, and the detailed characterization plan provides a clear roadmap for structural verification. This foundational work is crucial for enabling further investigation into the pharmacological potential of this novel compound.

References

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
  • Chemspace. (n.d.). 2-[4-(4-phenoxyoxane-4-carbonyl)piperazin-1-yl]ethan-1-ol.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
  • Sigma-Aldrich. (n.d.). 1-[2-(4-bromophenyl)ethyl]piperazine.
  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • ResearchGate. (2023, January 10). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Santa Cruz Biotechnology. (n.d.). 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem.
  • MDPI. (2025, December 25). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • Boron Molecular. (n.d.). 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride.

Sources

Spectroscopic data (NMR, MS, IR) of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

[1]

Executive Summary

This compound (Formula:

1

This guide details the theoretical and empirically derived spectroscopic signatures (NMR, MS, IR) required for the identification and quality control of this compound. Given the regiochemical complexity of its synthesis (typically via aminolysis of 4-bromostyrene oxide), precise spectroscopic assignment is critical to distinguish it from its regioisomer, 1-(4-bromophenyl)-2-(piperazin-1-yl)ethan-1-ol.[1]

Structural Analysis & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential regioisomeric impurities.

Synthesis & Regiochemistry

The primary route involves the nucleophilic attack of piperazine on 2-(4-bromophenyl)oxirane (4-bromostyrene oxide).[1]

  • Path A (Benzylic Attack): Yields the target This compound (Primary alcohol).[1] This path is sterically more demanding but electronically activated by the aromatic ring.

  • Path B (Terminal Attack): Yields the regioisomer 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol (Secondary alcohol).[1]

Note: Standard thermal conditions often favor Path B. Synthesis of the target (Path A) often requires specific Lewis acid catalysis or alternative routes (e.g., reduction of phenylglycine derivatives).

SynthesisPathwaysStart4-Bromostyrene OxideTargetTARGET:2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol(Primary Alcohol)Start->TargetPath A(Benzylic Attack)IsomerISOMER:1-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol(Secondary Alcohol)Start->IsomerPath B(Terminal Attack)PiperazinePiperazine (Nucleophile)Piperazine->TargetPiperazine->Isomer

Figure 1: Regiochemical pathways in the synthesis of the target amino alcohol.

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of the bromine atom.

Ionization & Molecular Ion[1]
  • Method: ESI (Electrospray Ionization) in Positive Mode (

    
    ).
    
  • Molecular Weight: 285.18 g/mol (Average).

  • Isotopic Pattern: The presence of one Bromine atom (

    
     : 
    
    
    
    
    1:1) creates a characteristic "twin peak" molecular ion.
Ion Speciesm/z (Theoretical)Relative AbundanceDescription

285.06 100%Monoisotopic peak

287.06 ~98%M+2 Isotope peak
Fragmentation Pathway

The fragmentation is driven by the stability of the piperazine ring and the benzylic cation.

  • Alpha-Cleavage: Loss of the hydroxymethyl group (

    
    , Mass 31). This is a diagnostic cleavage for the target structure (primary alcohol). The regioisomer (secondary alcohol) would lose the aryl group or water differently.
    
  • Piperazine Ring Cleavage: Sequential loss of

    
     fragments.
    

MS_FragmentationM_Ion[M+H]+ m/z 285/287Frag1[M - CH2OH]+ (Alpha Cleavage) m/z 254/256M_Ion->Frag1- CH2OH (31 Da)Frag2Tropylium Ion Derivative (Br-C7H6)+ m/z 169/171M_Ion->Frag2Benzylic Cleavage

Figure 2: Predicted ESI-MS fragmentation pathway focusing on the diagnostic alpha-cleavage.

Infrared Spectroscopy (IR)

IR is used primarily to confirm functional groups and solid-state form (polymorphs/salts).

Key Absorption Bands:

Functional GroupWavenumber (

)
IntensityAssignment
O-H Stretch 3200 – 3450Broad, MedPrimary alcohol (H-bonded).[1]
N-H Stretch 3250 – 3350Sharp, WeakSecondary amine of piperazine (if free base).
C-H Stretch 2800 – 2950MediumAliphatic

(piperazine/ethanol chain).
C=C Aromatic 1480, 1590MediumBenzene ring breathing modes.
C-N Stretch 1150 – 1250MediumAlkyl-amine bond.[1]
C-Br Stretch 1010 – 1070StrongAryl-Bromide bond (Diagnostic).[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural elucidation and distinguishing the target from its regioisomer.

NMR (Proton)
  • Solvent:

    
     or 
    
    
    .
  • Key Feature: The benzylic proton (

    
    ) and the methylene protons (
    
    
    ) of the primary alcohol.

Predicted Chemical Shifts (


, ppm) in 

:
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (ortho to Br) 7.45Doublet (

Hz)
2HDeshielded by Br.[1] AA'BB' system.[1]
Ar-H (meta to Br) 7.15Doublet (

Hz)
2HOrtho to the alkyl chain.
CH-N (Benzylic) 3.65dd (

Hz)
1HChiral center. Coupled to

.
CH

-O
3.80 – 3.95Multiplet2HDiastereotopic protons next to OH.[1]
Piperazine (

-N)
2.40 – 2.60Broad Multiplet4HProtons adjacent to the tertiary nitrogen.
Piperazine (

-NH)
2.85 – 2.95Triplet (

Hz)
4HProtons adjacent to the secondary nitrogen.
NH / OH 1.5 – 2.5Broad Singlet2HExchangeable (varies with concentration).

Distinction from Regioisomer:

  • Target (Primary Alcohol):

    
     appears as a multiplet integrating for 2H . Benzylic 
    
    
    is 1H .[2]
  • Isomer (Secondary Alcohol):

    
     (benzylic) appears as a doublet/dd integrating for 1H . 
    
    
    appears as a multiplet integrating for 2H .
NMR (Carbon)

Predicted Chemical Shifts (


, ppm):
  • Aromatic Region:

    • 121.5 ppm:

      
       (Quaternary).
      
    • 131.5 ppm:

      
       (Ortho to Br).
      
    • 130.0 ppm:

      
       (Meta to Br).
      
    • 138.0 ppm:

      
       (Attached to alkyl chain).
      
  • Aliphatic Region:

    • 68.5 ppm:

      
       (Benzylic methine). Note: This shift is characteristic of N-substitution at the benzylic position.[1]
      
    • 62.0 ppm:

      
       (Primary alcohol carbon).
      
    • 52.0 ppm: Piperazine

      
       (next to alkyl chain).
      
    • 46.0 ppm: Piperazine

      
       (next to NH).
      

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

  • Solvent Choice: Use

    
     (99.8% D) for general characterization. Use 
    
    
    if the salt form (e.g., dihydrochloride) is being analyzed.
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., silica gel fines from purification).

Quality Control Workflow

This workflow ensures the compound is correctly identified and meets purity standards before biological testing.

QC_WorkflowSampleCrude SampleTLCTLC Screening(MeOH:DCM 1:9)Sample->TLCPurificationColumn Chromatography(Silica Gel)TLC->PurificationAnalysisSpectroscopic AnalysisPurification->AnalysisNMR_Check1H NMR(Check Regioisomer Ratio)Analysis->NMR_CheckMS_CheckLC-MS(Check Br Isotope Pattern)Analysis->MS_CheckPassRelease for AssayNMR_Check->Pass>95% PurityFailRepurifyNMR_Check->FailIsomer PresentMS_Check->Pass

Figure 3: Quality control decision tree for piperazine-ethanol derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • NIST Chemistry WebBook. Mass Spectra of Brominated Aromatics. National Institute of Standards and Technology.[3] Available at: [Link]

  • Kamal, A., et al. (2011). "Regioselective ring opening of epoxides with amines using mild catalysts." Tetrahedron Letters, 52(21), 2731-2734. (Reference for the synthesis and regioselectivity of styrene oxide aminolysis).

An In-depth Technical Guide on the Crystal Structure Analysis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to its biological function and physicochemical properties. This guide provides a comprehensive, in-depth technical examination of the single-crystal X-ray diffraction analysis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol, a molecule possessing structural motifs of significant interest in medicinal chemistry. By elucidating its crystal structure, we gain critical insights into its conformational state, stereochemistry, and the supramolecular architecture governed by intermolecular interactions. This structural knowledge is invaluable for rational drug design, understanding structure-activity relationships (SAR), and informing solid-state characterization and formulation development.

Introduction: The Imperative of Structural Chemistry in Drug Discovery

In the landscape of modern drug development, a molecule's journey from a promising hit to a viable drug candidate is multifaceted and data-driven. While in vitro and in vivo assays provide essential information on efficacy and safety, a fundamental understanding of the molecule's solid-state properties is equally critical. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid at atomic resolution.[1][2][3][4][5] For a compound like this compound, which features a chiral center, a flexible piperazine ring, and a bromophenyl moiety capable of various non-covalent interactions, a detailed structural analysis is paramount.

The insights gleaned from the crystal structure inform several key areas of the drug development pipeline:

  • Pharmacophore Modeling and SAR: The experimentally determined conformation provides a rigid and accurate model for computational studies, aiding in the design of more potent and selective analogues.

  • Polymorphism and Patent Protection: Identifying and characterizing the stable crystalline form is a regulatory requirement and crucial for securing robust intellectual property rights.

  • Formulation and Stability: Understanding the intermolecular interactions that stabilize the crystal lattice can guide the selection of excipients and predict the physical stability of the API.[6]

This guide will delineate the experimental and computational methodologies required to perform a comprehensive crystal structure analysis of the title compound, grounded in the principles of scientific rigor and best practices in crystallography.

Experimental and Computational Methodology

The successful elucidation of a crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in a validated and refined structural model.

Crystal Growth: The Art and Science of Nucleation

The prerequisite for any SC-XRD study is the availability of a single crystal of suitable size and quality, free from significant defects.[1] For novel compounds, a screening of various crystallization techniques is often necessary. Slow evaporation is a common and effective method.

Protocol for Slow Evaporation Crystallization:

  • Solubility Screening: The solubility of this compound is assessed in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound exhibits moderate solubility.

  • Preparation of a Saturated Solution: A saturated or near-saturated solution is prepared by dissolving the compound in the chosen solvent, with gentle heating if necessary.

  • Filtration: The solution is filtered through a syringe filter (e.g., 0.22 µm) into a clean, dust-free vial to remove any particulate matter that could induce uncontrolled precipitation.

  • Controlled Evaporation: The vial is loosely capped or covered with a perforated film to allow for the slow evaporation of the solvent. This gradual increase in concentration is crucial for promoting ordered crystal growth over amorphous precipitation.

  • Incubation: The vial is stored in a vibration-free environment at a constant temperature. Crystals are typically observed to form over a period of days to weeks.

G cluster_workflow Crystal Growth Workflow A Solubilize Compound B Filter Solution A->B Remove Particulates C Slow Evaporation B->C Induce Supersaturation D Crystal Formation C->D Time & Stability E Harvest Crystal D->E Select for Diffraction

Caption: A schematic representation of the slow evaporation crystallization process.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to measure the intensities of the diffracted beams.

Data Collection Protocol:

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

  • Cryo-cooling: The crystal is cooled to a low temperature (usually 100 K) in a stream of cold nitrogen gas. This minimizes atomic thermal vibrations, leading to a more precise structure determination.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotated. A series of diffraction images are collected using a detector, such as a CCD or CMOS detector.[2]

  • Data Processing: The collected images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors and scaled to produce a final data file.[5]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure using specialized software.

Computational Workflow:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, as implemented in programs like SHELXT or SHELXS.[7][8][9]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method in a program such as SHELXL.[10][11][12] This iterative process optimizes the atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Treatment: Hydrogen atoms are typically located in the difference Fourier map or placed at calculated positions and refined using a riding model.

  • Validation: The final structural model is rigorously validated using software like PLATON to check for geometric plausibility and missed symmetry elements.[13][14][15][16][17]

G cluster_workflow Structure Determination Workflow A Diffraction Data (.hkl) B Structure Solution (e.g., SHELXT) A->B Phase Problem C Structure Refinement (e.g., SHELXL) B->C Initial Model C->C D Validation (e.g., PLATON) C->D Refined Model E Final Structural Model (.cif) D->E Validated Structure

Caption: The computational pipeline from diffraction data to a final, validated crystal structure.

Results and Discussion: Structural Insights

The culmination of the analysis is a detailed crystallographic information file (CIF) that contains all the structural parameters.

Crystallographic Data

The following table presents a hypothetical but representative summary of the crystallographic data for this compound.

ParameterValue
Chemical FormulaC₁₂H₁₇BrN₂O
Formula Weight285.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.254(2)
b (Å)15.631(3)
c (Å)8.897(2)
β (°)106.15(3)
Volume (ų)1370.9(5)
Z4
Calculated Density (g/cm³)1.382
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.112
Molecular Conformation

The crystal structure would reveal the precise conformation of the molecule in the solid state. This includes the torsion angles defining the orientation of the bromophenyl ring relative to the ethanolethylamine backbone and the conformation of the piperazine ring, which is typically found in a chair conformation. The absolute configuration of the chiral center could also be determined if anomalous dispersion data is collected.

Supramolecular Assembly and Intermolecular Interactions

A detailed analysis of the crystal packing reveals the network of intermolecular interactions that dictate the supramolecular assembly.[6][18][19] For the title compound, several key interactions are anticipated:

  • Hydrogen Bonding: The hydroxyl group and the secondary amine of the piperazine ring are expected to act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. This network of hydrogen bonds is likely to be a dominant feature of the crystal packing.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms on neighboring molecules.

  • π-π Stacking: The bromophenyl rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis.[20][21]

G cluster_interactions Key Intermolecular Interactions Interactions Hydrogen Bonding (O-H···N, N-H···O) Halogen Bonding (C-Br···X) π-π Stacking van der Waals Forces

Caption: A summary of the primary intermolecular forces expected to govern the crystal packing.

Conclusion: From Structure to Application

The comprehensive crystal structure analysis of this compound provides a wealth of information that is directly applicable to the drug development process. The precise knowledge of its three-dimensional structure, conformational preferences, and intermolecular interactions provides a solid foundation for further computational modeling, solid-state characterization, and formulation design. This detailed structural understanding is an indispensable component of a modern, data-driven approach to pharmaceutical development. The structural data can be deposited in the Cambridge Structural Database (CSD) for the benefit of the wider scientific community.[22][23][24][25][26]

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. [Link]

Sources

Computational Docking Studies of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol with CNS Targets

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary

This technical guide outlines the computational workflow for evaluating the binding potential of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol (hereafter referred to as Ligand-BrP ) against major Central Nervous System (CNS) targets.

Ligand-BrP features a phenylpiperazine scaffold, a "privileged structure" in neuropsychopharmacology found in antidepressants (e.g., Vortioxetine) and antipsychotics (e.g., Aripiprazole). The presence of a 4-bromo substituent enhances lipophilicity and introduces halogen bonding capabilities, while the ethanol chain provides a chiral center and hydrogen-bonding potential.

This guide details a self-validating docking protocol using AutoDock Vina , focusing on two critical G-Protein Coupled Receptors (GPCRs): the Dopamine D2 Receptor and the Serotonin 5-HT1A Receptor .

Chemoinformatic Profiling & Ligand Preparation[1]

Before docking, the ligand must be profiled to ensure CNS drug-likeness and prepared to match physiological conditions.

Stereochemical Considerations

Ligand-BrP contains a chiral center at the carbon alpha to the hydroxyl group. CNS receptors are highly stereoselective.

  • Protocol: You must generate and dock both enantiomers (R and S) separately.

  • Rationale: One enantiomer often exhibits significantly higher affinity (eutomer) than the other (distomer).

Protonation State (Critical Step)

At a physiological pH of 7.4, the secondary amine of the piperazine ring (


) is predominantly protonated.
  • Action: Force protonation of the piperazine nitrogen (

    
     position).
    
  • Mechanistic Reason: This positive charge is required to form a salt bridge with the conserved Aspartate residue (Asp3.32) in aminergic GPCRs.[1] Docking a neutral piperazine will result in false negatives.

3D Conformation Generation
  • Tool: OpenBabel or RDKit.

  • Method: Generate 3D coordinates and minimize energy using the MMFF94 force field to resolve steric clashes in the piperazine chair conformation.

Target Selection and Preparation

Reliable docking depends on high-quality crystal structures. We select targets based on resolution (<3.0 Å) and the chemical similarity of the co-crystallized ligand to Ligand-BrP .

Selected Targets
TargetPDB IDResolutionStateRationale
Dopamine D2 6CM4 2.87 ÅAntagonist-bound (Risperidone)Risperidone shares the piperidine/piperazine-like binding mode. High structural homology.
Serotonin 5-HT1A 7E2Y 3.00 ÅAgonist-bound (Serotonin)Cryo-EM structure.[2] Essential for testing if Ligand-BrP can stabilize the active state.
Preparation Protocol
  • Clean Structure: Remove water molecules (unless bridging is suspected), ions, and auxiliary proteins (e.g., T4 lysozyme fusions used for crystallization).

  • Optimize H-Bonds: Use software (e.g., PDB2PQR) to optimize hydrogen bond networks, specifically flipping Asn/Gln/His residues to maximize interaction potential.

  • Define Active Site: The grid box must encompass the orthosteric binding pocket defined by the transmembrane (TM) helices 3, 5, 6, and 7.

The Computational Workflow

The following diagram illustrates the validated pipeline for this study.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Grid Generation cluster_2 Phase 3: Sampling & Scoring cluster_3 Phase 4: Analysis L_Prep Ligand Prep (Protonation pH 7.4) (R/S Enantiomers) Grid Define Search Space (Center: Asp3.32) (Size: 25x25x25 Å) L_Prep->Grid P_Prep Protein Prep (PDB: 6CM4 / 7E2Y) (Remove Waters, Add H) P_Prep->Grid Dock AutoDock Vina (Exhaustiveness: 32) (Modes: 20) Grid->Dock Filter Pose Filtering (RMSD vs Cluster) Dock->Filter Mech Interaction Profiling (Salt Bridge, Halogen Bond) Filter->Mech

Figure 1: Step-by-step computational pipeline for docking piperazine derivatives to GPCR targets.

Mechanistic Interpretation of Results

When analyzing the docked poses of Ligand-BrP , look for the following specific molecular interactions. These are the "truth markers" of a valid CNS active binding mode.

The Conserved Salt Bridge (The Anchor)

In all aminergic GPCRs (Dopamine, Serotonin, Adrenergic), a conserved Aspartate residue in Transmembrane Helix 3 (Asp3.32 ) acts as the primary anchor.[3]

  • Observation: The protonated nitrogen of the piperazine ring must be within 2.8–4.0 Å of the carboxylate oxygen of Asp3.32 (Asp114 in D2, Asp116 in 5-HT1A).

  • Validation: If a pose does not show this interaction, it is likely an artifact.

Halogen Bonding (The Specificity Filter)

The 4-Bromophenyl group is not just a hydrophobic bulk; it is a specific interaction element.

  • Mechanism: Bromine has a "sigma hole" (a region of positive electrostatic potential) opposite the C-Br bond.

  • Target: Look for carbonyl oxygens (backbone) or aromatic rings (pi-halogen interaction) interacting with the Bromine atom. This can significantly boost affinity compared to a chloro- or fluoro- analog.

The "Rotamer Toggle" Switch

The phenyl ring of the ligand often sits in a hydrophobic pocket formed by Trp6.48 and Phe6.52 .

  • Significance: In the D2 receptor (6CM4), this pocket accommodates the aromatic head of the ligand. Steric clashes here can distinguish between agonists (which require the pocket to contract) and antagonists (which wedge it open).

InteractionMap PipN Piperazine NH+ Asp Asp3.32 (TM3) PipN->Asp Salt Bridge (Essential) Br Bromine (4-Br) Backbone Backbone C=O Br->Backbone Halogen Bond Ph Phenyl Ring Trp Trp6.48 (TM6) Ph->Trp Pi-Pi Stacking OH Hydroxyl Group Ser Ser5.42 (TM5) OH->Ser H-Bond

Figure 2: Predicted pharmacophore map showing critical ligand-receptor interactions.

Validation Protocol: Ensuring Trustworthiness

To ensure the docking results are not random, you must perform a Redocking Validation .

  • Extract: Take the co-crystallized ligand (e.g., Risperidone from 6CM4) out of the protein structure.[4]

  • Randomize: Randomize its conformation and position.

  • Redock: Dock it back into the protein using your defined parameters.

  • Measure RMSD: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystal pose.

    • Pass: RMSD < 2.0 Å.

    • Fail: RMSD > 2.0 Å (Indicates the force field or grid box is ill-defined).

References

  • Wang, H., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555, 269–273.

  • Xu, P., et al. (2021). Structural insights into the lipid and ligand regulation of serotonin receptors.[5] Nature, 592, 469–473.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Ballesteros, J. A., & Weinstein, H. (1995). Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors. Methods in Neurosciences, 25, 366-428. (Source of the 3.32 numbering scheme). Link

  • Michino, M., et al. (2015). What can crystal structures of aminergic receptors tell us about designing subtype-selective ligands? Pharmacological Reviews, 67(1), 198–213. Link

Sources

Strategic Selection of Starting Materials for the Synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol presents a specific regiochemical challenge. Unlike the more common ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino alcohols (1-aryl-2-aminoethanols) derived from the standard terminal ring-opening of styrene oxides, this target is an 

-amino alcohol
(2-amino-2-arylethanol).

Achieving the nitrogen installation at the benzylic position (C2) requires a deliberate selection of starting materials that either pre-install the leaving group at the benzylic center or force a regioselective ring opening driven by electronic stabilization rather than steric control. This guide details the critical starting materials, quality attributes, and mechanistic rationales for the two most viable synthetic pathways: the


-Halo Ester Reduction Route  (High Fidelity) and the Lewis Acid-Promoted Epoxide Opening Route  (High Atom Economy).

Part 1: Critical Starting Materials & Specifications

The Electrophilic Scaffold (Carbon Skeleton)[1]
Option A: Methyl 2-bromo-2-(4-bromophenyl)acetate

Role: Precursor for the "Substitution-Reduction" pathway.[1] CAS: 150628-91-8 (Generic analog reference) / Derived from 4-Bromophenylacetic acid (CAS 1878-68-8)[1]

  • Rationale: This material provides a chemically unambiguous route to the target.[1] The bromine at the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -position is activated for nucleophilic displacement by piperazine. Unlike epoxide opening, which suffers from regioselectivity issues, the displacement of the 
    
    
    
    -bromo group exclusively yields the 2-amino isomer.
  • Quality Attributes:

    • Purity: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][3] Impurities such as unbrominated 4-bromophenylacetate will carry through to the reduction step, yielding the des-amino alcohol impurity.[1]
      
    • Lability: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Bromo esters are lachrymators and hydrolytically unstable. They must be stored under inert gas (Ar/N2) at 2-8°C.[1]
      
Option B: 2-(4-Bromophenyl)oxirane (4-Bromostyrene Oxide)

Role: Precursor for the "Direct Regioselective Opening" pathway.[1] CAS: 5081-88-9[1]

  • Rationale: A more atom-economical starting material that avoids the reduction step if the correct regiochemistry can be enforced.[1]

  • The Regioselectivity Challenge: Under standard thermal conditions, piperazine attacks the terminal carbon (C1) due to steric clearance, yielding the wrong isomer (1-(4-bromophenyl)-2-(piperazin-1-yl)ethan-1-ol).[1] To obtain the target, one must use Lewis Acid catalysis (e.g., AlCl

    
    , Silica gel support) to shift the mechanism towards an S
    
    
    
    1-like pathway, where the nucleophile attacks the benzylic carbon (C2) which stabilizes the developing positive charge.
  • Quality Attributes:

    • Purity: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][3] Polymerization of the epoxide is a common degradation pathway.[1]
      
    • Stabilizer: Often sold with trace Kngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      CO
      
      
      
      to prevent acid-catalyzed self-polymerization.
The Nucleophile
Piperazine (Anhydrous)

Role: The amine source.[1] CAS: 110-85-0[1]

  • Rationale: Piperazine is a symmetric diamine.[1] The critical process parameter here is stoichiometry .[1]

  • Operational Insight: To prevent the formation of the "bis-adduct" (where one piperazine molecule reacts with two electrophiles), piperazine must be used in large excess (typically 3–5 equivalents).[1] Alternatively, N-Boc-piperazine (CAS 57260-71-6) can be used to strictly enforce mono-alkylation, followed by a deprotection step (TFA/DCM).[1]

  • Quality Attributes:

    • Form: Anhydrous flake or crystalline solid.[1] Piperazine hexahydrate is generally unsuitable for the anhydrous conditions required for ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -bromo ester displacement or Lewis acid catalysis.
      
The Reducing Agent (For Option A)
Lithium Aluminum Hydride (LAH)

Role: Reduction of the intermediate ester to the primary alcohol.[1] CAS: 16853-85-3[1]

  • Rationale: The intermediate formed in Option A is an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -amino ester. Mild reducing agents (NaBH
    
    
    
    ) are often insufficient to reduce the ester to the alcohol efficiently without affecting the bromide on the aromatic ring (though aryl bromides are generally stable to LAH at reflux, care must be taken).
  • Alternative: Diisobutylaluminum hydride (DIBAL-H) can be used for controlled reduction at low temperatures (-78°C) if over-reduction is observed.[1]

Part 2: Experimental Protocols

Protocol A: The -Halo Ester Substitution & Reduction (Recommended)

This route guarantees the correct regioisomer.[1]

Step 1: Nucleophilic Substitution

  • Charge a reactor with Methyl 2-bromo-2-(4-bromophenyl)acetate (1.0 eq) and anhydrous Acetonitrile (10 V).

  • Add Potassium Carbonate (2.0 eq) as an acid scavenger.[1]

  • Add Piperazine (5.0 eq) in one portion. Note: Excess piperazine acts as both nucleophile and base.[1]

  • Heat to 60°C for 4–6 hours. Monitor by HPLC for disappearance of the bromo-ester.[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate. Partition the residue between DCM and water.[1] Wash organic layer copiously with water to remove excess piperazine.[1]

  • Isolate: Methyl 2-(4-bromophenyl)-2-(piperazin-1-yl)acetate.

Step 2: Reduction

  • Suspend LAH (2.0 eq) in anhydrous THF (10 V) under Nitrogen at 0°C.

  • Add the intermediate ester (dissolved in THF) dropwise, maintaining internal temperature < 10°C.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser method): Add water (x mL), then 15% NaOH (x mL), then water (3x mL).[1]

  • Filter the granular precipitate.[1] Concentrate the filtrate to yield This compound .

Protocol B: Silica-Promoted Regioselective Epoxide Opening

This route is faster but requires strict validation of regioselectivity.[1]

  • Prepare a slurry of Silica Gel (Merck 60, 230-400 mesh, activated) in Dichloromethane (DCM).

  • Adsorb 2-(4-Bromophenyl)oxirane (1.0 eq) onto the silica surface.

  • Add Piperazine (1.2 eq).

  • Stir vigorously at RT for 12–24 hours. The silica surface acidity and polarity favor the transition state leading to benzylic attack.

  • Elute: Wash the silica with MeOH/DCM (1:9) to release the product.

  • Purification: The crude mixture will likely contain 10–20% of the unwanted ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -amino alcohol isomer, which must be removed via recrystallization or column chromatography.
    

Part 3: Visualization & Logic[1]

Pathway Comparison & Regiochemistry[5]

SynthesisPathways cluster_0 Route A: Substitution-Reduction (Recommended) Start_Ester Methyl 2-bromo-2- (4-bromophenyl)acetate Inter_Ester Intermediate: Amino Ester Start_Ester->Inter_Ester SN2 Displacement (High Regio-fidelity) Start_Epoxide 2-(4-Bromophenyl)oxirane Target TARGET: 2-(4-Br-Ph)-2-(Pip)-ethan-1-ol (Alpha-Amino Alcohol) Start_Epoxide->Target Lewis Acid / Silica (Electronic Control) Wrong_Isomer IMPURITY: 1-(4-Br-Ph)-2-(Pip)-ethan-1-ol (Beta-Amino Alcohol) Start_Epoxide->Wrong_Isomer Standard Thermal (Steric Control) Piperazine Piperazine (Nucleophile) Piperazine->Inter_Ester Piperazine->Target Piperazine->Wrong_Isomer Inter_Ester->Target LAH Reduction

Caption: Comparison of synthetic routes. Route A (Red) guarantees the correct scaffold via substitution-reduction.[1] Route B (Yellow) relies on catalyst-controlled regioselectivity to avoid the thermodynamic beta-isomer.[1]

References

  • Regioselective Ring Opening of Styrene Oxides

    • Title: Regiospecific synthesis of 1,2-aminoalcohol by ring-opening of racemic styrene oxide in presence of Lewis acids.[1][4]

    • Source: Comptes Rendus Chimie, Vol 13, Issue 12, 2010.
    • URL:[Link][1]

  • Synthesis of Piperazine Derivatives

    • Title: One-pot preparation of piperazines by regioselective ring-opening of non-activated arylaziridines.[1][5]

    • Source: Organic & Biomolecular Chemistry, 2012.[1][5]

    • URL:[Link]

  • General Methodology for Alpha-Amino Alcohols

    • Title: Preparation of 2-amino-2-phenylethanol derivatives via reduction of alpha-amino acids.[1]

    • Source: Journal of Organic Chemistry (General Reference for LAH reduction protocols).[1]

    • URL:[Link]

  • Safety Data & Handling (Piperazine)

    • Title: Piperazine Anhydrous - PubChem Compound Summary.[1]

    • Source: National Library of Medicine.[1]

    • URL:[Link][1]

Sources

Mechanism of formation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Formation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Abstract

The β-amino alcohol scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides a comprehensive examination of the synthesis and formation mechanism of a key exemplar, this compound. We will dissect the primary synthetic route, which proceeds via a regioselective nucleophilic ring-opening of a substituted epoxide. This document offers a detailed mechanistic analysis, validated experimental protocols, and insights into the stereochemical and electronic factors that govern the reaction's outcome. It is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this fundamental transformation.

Introduction and Strategic Overview

The target molecule, this compound, integrates three key pharmacophoric elements: a bromophenyl group, a piperazine moiety, and a 1,2-amino alcohol linker. The bromophenyl group serves as a versatile synthetic handle for further functionalization, such as cross-coupling reactions, while the piperazine ring is a privileged scaffold known to enhance aqueous solubility and modulate pharmacological activity.[1][2]

The most logical and efficient synthetic approach involves the nucleophilic addition of piperazine to a suitable electrophilic precursor. Retrosynthetic analysis points to a disconnection at the benzylic C-N bond, identifying piperazine as the nucleophile and 2-(4-bromophenyl)oxirane (commonly known as 4-bromostyrene oxide) as the key electrophilic intermediate.

The overall synthetic strategy is a two-step process:

  • Epoxidation: Synthesis of the key intermediate, 2-(4-bromophenyl)oxirane, from commercially available 4-bromostyrene.

  • Nucleophilic Ring-Opening: Reaction of the epoxide with piperazine to yield the final β-amino alcohol product.[1][3]

This approach is advantageous due to the high reactivity of the strained epoxide ring, which allows the reaction to proceed under relatively mild conditions.[4][5]

Mechanistic Elucidation of the Core Reaction

The formation of this compound is a classic example of an S_N2-type epoxide ring-opening reaction. This mechanism is governed by the interplay of steric hindrance, nucleophile strength, and the inherent strain of the three-membered oxirane ring.

The Electrophile: 2-(4-Bromophenyl)oxirane

The epoxide ring is characterized by significant angle and torsional strain, making it a potent electrophile susceptible to nucleophilic attack despite the lack of a traditional good leaving group.[5] The two carbon atoms of the oxirane ring, the benzylic (α) and terminal (β) carbons, are the potential sites for nucleophilic attack.

The Nucleophile: Piperazine

Piperazine is a symmetrical secondary diamine. One of its nitrogen atoms, with its lone pair of electrons, acts as a potent nucleophile to initiate the ring-opening cascade.

The S_N2 Pathway and Regioselectivity

Under neutral or basic conditions, the ring-opening of unsymmetrical epoxides like 2-(4-bromophenyl)oxirane is predominantly governed by steric factors.[5][6] The nucleophile, piperazine, will preferentially attack the less sterically hindered carbon atom.

  • α-Carbon (Benzylic): This carbon is sterically encumbered by the adjacent bulky 4-bromophenyl group.

  • β-Carbon (Terminal): This carbon is attached only to two hydrogen atoms, making it significantly more accessible to the incoming nucleophile.

Consequently, the reaction proceeds via an S_N2 attack at the β-carbon . This regioselectivity is a hallmark of epoxide ring-opening with strong, unhindered nucleophiles under non-acidic conditions.[5][6][7] The attack forces the C-O bond to break, relieving the ring strain and forming an alkoxide intermediate. This is followed by a proton transfer step, typically from the solvent or during aqueous workup, to yield the final alcohol product.

The diagram below illustrates this mechanistic pathway.

Caption: Mechanism of S_N2 Ring-Opening of 2-(4-Bromophenyl)oxirane.

Validated Experimental Protocols

The following protocols are presented as a reliable, self-validating system for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow Overview

The end-to-end process involves the synthesis of the epoxide intermediate followed by the key ring-opening reaction.

G start Start: 4-Bromostyrene epoxidation Protocol 1: Epoxidation (e.g., m-CPBA, DCM) start->epoxidation epoxide_intermediate Intermediate: 2-(4-Bromophenyl)oxirane epoxidation->epoxide_intermediate ring_opening Protocol 2: Ring-Opening (Piperazine, Ethanol) epoxide_intermediate->ring_opening workup Aqueous Workup & Extraction ring_opening->workup purification Purification (Column Chromatography) workup->purification product Final Product: 2-(4-Bromophenyl)-2- (piperazin-1-yl)ethan-1-ol purification->product end Characterization (NMR, MS) product->end

Caption: Experimental workflow for the synthesis of the target compound.

Protocol 1: Synthesis of 2-(4-Bromophenyl)oxirane

This procedure is adapted from standard epoxidation methods using meta-chloroperoxybenzoic acid (m-CPBA).[8]

  • Reaction Setup: To a solution of 4-bromostyrene (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-bromophenyl)oxirane, which can be used in the next step or purified by flash chromatography.

Protocol 2: Synthesis of this compound

This protocol details the nucleophilic ring-opening of the synthesized epoxide.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (3.0 eq) in ethanol (EtOH, approx. 0.3 M). Stir the mixture until the piperazine is fully dissolved. The use of excess piperazine is a critical experimental choice to minimize the formation of the N,N'-dialkylated byproduct.

  • Substrate Addition: To this solution, add a solution of 2-(4-bromophenyl)oxirane (1.0 eq) in a minimal amount of ethanol dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water to remove the excess piperazine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford the pure product.

Quantitative Data and Characterization

The described synthetic route is robust and typically provides good to excellent yields.

ParameterProtocol 1 (Epoxidation)Protocol 2 (Ring-Opening)
Key Reagents 4-Bromostyrene, m-CPBA2-(4-Bromophenyl)oxirane, Piperazine
Solvent Dichloromethane (DCM)Ethanol (EtOH)
Stoichiometry 1.1 eq m-CPBA3.0 eq Piperazine
Temperature 0 °C to RTReflux (~78 °C)
Typical Yield >90%75-85%
Purification Chromatography (optional)Flash Column Chromatography

The final product should be characterized using standard analytical techniques to confirm its structure and purity:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and N-H/C-N stretches of the piperazine.

Conclusion

The formation of this compound is achieved through a reliable and well-understood mechanistic pathway: the S_N2 ring-opening of an epoxide. The key to a successful synthesis lies in controlling the regioselectivity of the nucleophilic attack, which is directed by steric factors to the terminal carbon of the 2-(4-bromophenyl)oxirane intermediate. The provided protocols, grounded in established chemical principles, offer a robust framework for the laboratory-scale synthesis of this and structurally related β-amino alcohols, which continue to be of high interest in the field of drug discovery and development.

References

  • 1 (2026). Vertex AI Search.

  • 9BenchChem.

  • (2009). PubMed.

  • (2020). Molecules.

  • (2007). Organic Syntheses.

  • Google Patents.

  • (2023). ACG Publications.

  • ResearchGate.

  • (2024). YouTube.

  • (2023). Molecules.

  • Smolecule.

  • (2024). Molecules.

  • ChemicalBook.

  • ResearchGate.

  • MilliporeSigma.

  • (2020). Chemistry Steps.

  • (2014). Journal of Medicinal Chemistry.

  • Wikipedia.

  • (2023). Molbank.

  • (2024). Molecules.

  • (2016). Polymers.

  • (2023). Molecules.

  • Google Patents.

  • Organic Syntheses.

  • BenchChem.

  • Chemical Truth.

  • ResearchGate.

  • Santa Cruz Biotechnology.

  • (2015). Revue Roumaine de Chimie.

  • (2013). Bibliomed.

  • BenchChem.

Sources

A Technical Guide to the Target Deconvolution of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol incorporates several structural motifs of high pharmacological relevance. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutics targeting G-Protein Coupled Receptors (GPCRs), kinases, and ion channels.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms, allow for fine-tuning of solubility, bioavailability, and target affinity.[1][3] The aryl-ethanolamine core is characteristic of many adrenergic and serotonergic ligands, while the bromophenyl group can participate in specific halogen bonding and hydrophobic interactions within protein binding pockets. This structural composition suggests a high probability of interaction with multiple biological targets, necessitating a systematic and multi-faceted approach for target identification and validation.

This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of this compound. The workflow is designed to progress logically from broad, computational predictions to definitive, quantitative biophysical validation. It integrates in silico modeling, unbiased biochemical screening, and specific cell-based functional assays to build a robust and validated profile of the compound's biological targets. Each phase is designed with self-validating principles, requiring that a hypothesized interaction be confirmed by orthogonal methods to be considered a high-confidence hit.

A Multi-Pronged Strategy for Target Identification

The core principle of modern target deconvolution is the convergence of evidence. No single method is foolproof; computational tools can generate false positives, and biochemical assays may not reflect the complex cellular environment.[4][5] Therefore, we employ a cascaded workflow that uses broad, low-cost methods to generate hypotheses, which are then rigorously tested with progressively more specific and physiologically relevant assays.

Overall Workflow Diagram

The following diagram outlines the strategic workflow for identifying and validating the biological targets of the subject compound.

Target Deconvolution Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Biochemical Screening cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Quantitative Characterization InSilico In Silico Target Prediction (Ligand & Structure-Based) Hypotheses Hypothesized Targets (GPCRs, Kinases, Ion Channels) InSilico->Hypotheses Predicts GPCR_Assay GPCR Functional Assays (e.g., GTP Binding, BRET) Hypotheses->GPCR_Assay Guides Assay Selection Kinase_Assay Kinome Profiling (e.g., Activity/Binding Panel) Hypotheses->Kinase_Assay Ion_Channel_Assay Electrophysiology (e.g., Patch Clamp) Hypotheses->Ion_Channel_Assay ASMS Affinity Selection-Mass Spectrometry (AS-MS) Binders Direct Physical Binders ASMS->Binders Identifies Binders->GPCR_Assay Guides Assay Selection Binders->Kinase_Assay Binders->Ion_Channel_Assay Validated_Hits Functionally Validated Hits GPCR_Assay->Validated_Hits Kinase_Assay->Validated_Hits Ion_Channel_Assay->Validated_Hits Biophysics Biophysical Analysis (e.g., SPR, ITC) Validated_Hits->Biophysics Confirms Target_Profile Final Target Profile (Affinity, Kinetics) Biophysics->Target_Profile Quantifies

Caption: Integrated workflow for target deconvolution.

Phase 1: In Silico Target Prediction

Rationale: Efficient Hypothesis Generation

The journey begins with computational, or in silico, methods.[4] The primary goal of this phase is not to definitively identify targets, but to generate a ranked list of plausible hypotheses in a time- and cost-effective manner.[6] By comparing the compound's structure to vast databases of known ligands and their targets, we can prioritize which protein families to investigate experimentally.[5][7]

Methodology: Ligand-Based and Structure-Based Approaches

We utilize a combination of two computational strategies:

  • Ligand-Based Prediction: This method relies on the principle that structurally similar molecules often have similar biological activities. The compound is compared against databases like ChEMBL using 2D or 3D similarity metrics to predict targets.[7]

  • Structure-Based Prediction (Reverse Docking): If a 3D structure of the compound can be generated, it is computationally "docked" into the binding sites of thousands of known protein structures.[8] A scoring function then estimates the binding affinity for each protein, providing a ranked list of potential targets.[6][8]

Protocol: Target Prediction using SwissTargetPrediction
  • Input: Obtain the simplified molecular-input line-entry system (SMILES) string for this compound.

  • Submission: Navigate to a web-based tool such as SwissTargetPrediction.

  • Execution: Paste the SMILES string into the query box and select the appropriate species (e.g., Homo sapiens).

  • Analysis: The tool returns a list of predicted targets, ranked by probability. Analyze the list, paying close attention to the predicted target classes (e.g., GPCR, kinase, enzyme, ion channel).

Expected Outcomes

The output will be a list of potential protein targets. This data should be summarized to guide the subsequent experimental phases.

Predicted Target ClassRepresentative ExamplesProbability / ScoreRationale for Follow-up
Amine GPCRsDopamine D2/D3, Serotonin 5-HT2AHighPiperazine is a classic scaffold for CNS receptors.[1]
Protein KinasesEGFR, CDK familyModerateAryl-piperazine motifs are found in many kinase inhibitors.[1][9]
Voltage-Gated Ion ChannelsCaV, NaV channelsModerateAryl-ethanolamine structures can modulate ion channel function.
EnzymesMonoamine Oxidase (MAO)Low-ModerateStructural alerts suggest potential for enzyme inhibition.

Phase 2: Unbiased Biochemical Identification of Direct Binders

Rationale: Capturing Physical Interactions

While in silico methods provide hypotheses, they do not prove a physical interaction. Affinity Selection-Mass Spectrometry (AS-MS) is a powerful, unbiased biochemical technique used to identify proteins that physically bind to a small molecule directly from a complex biological sample, such as a cell lysate.[10][11][12] This approach is label-free and identifies binders regardless of their functional effect (agonist, antagonist, or inhibitor).[10][11]

Methodology: Affinity Selection-Mass Spectrometry (AS-MS)

The core principle involves incubating the compound of interest with a protein mixture, separating the compound-protein complexes from unbound proteins, and then identifying the bound proteins using high-resolution mass spectrometry.[13]

ASMS_Workflow Compound Test Compound Incubation Incubation Compound->Incubation Lysate Cell Lysate (Protein Mixture) Lysate->Incubation Separation Separation (e.g., Size Exclusion Chromatography) Incubation->Separation Elution Elution & Denaturation Separation->Elution Bound Complexes MS LC-MS/MS Analysis Elution->MS Hits Identified Protein Binders MS->Hits

Caption: General workflow for an AS-MS experiment.
Protocol: AS-MS for Target Identification
  • Preparation: Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., magnetic beads), or prepare for a solution-phase approach.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., human neuroblastoma cells for CNS targets).

  • Incubation: Incubate the compound (immobilized or in solution) with the cell lysate to allow for binding.

  • Control: In parallel, run a control experiment with beads lacking the compound or by adding a high concentration of the free compound (for competition) to identify non-specific binders.

  • Separation: Separate the compound-protein complexes. For immobilized compounds, this involves washing the beads. For solution-based methods, size-exclusion chromatography is used.[12][13]

  • Elution: Elute the bound proteins from the compound using a denaturing solution (e.g., sodium dodecyl sulfate).

  • Digestion: Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins using a database search algorithm (e.g., Mascot, Sequest). Compare the protein lists from the compound experiment and the control experiment to identify specific binders, which will be significantly enriched in the compound sample.

Phase 3: Cell-Based Functional Validation

Rationale: Confirming Biological Activity

Identifying a physical binder is a critical step, but it does not confirm that the compound modulates the target's function. Cell-based assays are essential to demonstrate that the compound elicits a biological response in a more physiologically relevant context.[14] The choice of assay is guided by the targets hypothesized in Phases 1 and 2.

Validating Predicted GPCR Targets

Methodology: Traditional GPCR assays measure downstream signals like cAMP or Ca2+, which can be affected by signal amplification.[15][16] More direct and robust methods measure the initial step of G-protein activation. A GTP binding assay, which measures the exchange of GDP for a labeled GTP analog upon receptor activation, is a gold-standard upstream readout.[17]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein Gα(GDP)-βγ GPCR->G_Protein Activates GDP GDP G_Protein->GDP Releases G_Active Gα(GTP) G_Protein->G_Active G_BetaGamma Gβγ G_Protein->G_BetaGamma Ligand Agonist (Compound) Ligand->GPCR Binds GTP GTP GTP->G_Protein Binds Effector Downstream Effector G_Active->Effector Modulates G_BetaGamma->Effector Modulates

Caption: GPCR activation and G-protein signaling cascade.

Protocol: HTRF GTP Gi Binding Assay

  • Membrane Preparation: Prepare cell membrane extracts from a cell line stably overexpressing the target GPCR (e.g., Dopamine D2 receptor).[17]

  • Reagent Preparation: Prepare assay buffer, the test compound at various concentrations, a fluorescently labeled GTP analog (donor), and a labeled anti-Gαi antibody (acceptor).[17]

  • Assay Plate Setup: Add membrane preparation, test compound, and a known agonist (positive control) or buffer (negative control) to a microplate.

  • Reaction: Initiate the reaction by adding the labeled GTP analog and antibody. Incubate to allow binding.

  • Detection: In the presence of an agonist, the activated Gαi protein binds the fluorescent GTP analog, bringing the donor and acceptor into proximity and generating a FRET signal. Read the plate on an HTRF-compatible reader.

  • Analysis: Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Validating Predicted Kinase Targets

Methodology: To assess activity against a broad range of kinases, a kinase panel profiling service is the most efficient approach. These services offer assays for hundreds of kinases, measuring either direct binding or enzymatic activity (phosphotransferase activity).[18][19][20] Cellular assays like the NanoBRET® Target Engagement assay are superior as they measure compound binding to the full-length kinase within live cells, confirming cell permeability and target engagement in a natural context.[14]

Protocol: Kinase Selectivity Profiling (Conceptual)

  • Compound Submission: Provide the test compound to a commercial vendor (e.g., Promega, Eurofins Discovery).

  • Assay Selection: Select a predefined kinase panel (e.g., 192 or 300 kinases) or a custom-selected panel based on in silico or AS-MS results.[14][18]

  • Execution: The vendor performs the assays, typically at a single high concentration (e.g., 10 µM) to identify initial hits.

  • Data Reporting: Results are reported as percent inhibition relative to a control.

  • Follow-up: For significant hits (>50% inhibition), a full dose-response experiment is performed to determine the IC50 value, confirming potency.

Validating Predicted Ion Channel Targets

Methodology: The gold-standard technique for studying ion channel function is patch-clamp electrophysiology.[21][22] This method provides high-resolution, real-time measurement of ion currents through a channel in response to voltage changes and compound application.[23][24][25] The whole-cell configuration is typically used to measure the compound's effect on the total current from all channels of a specific type on the cell.[21][25]

Protocol: Whole-Cell Voltage Clamp Electrophysiology

  • Cell Preparation: Use a cell line expressing the ion channel of interest (e.g., HEK293 cells expressing a specific calcium channel subunit).

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and mounted on a micromanipulator.

  • Seal Formation: The micropipette is carefully brought into contact with a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[22]

  • Whole-Cell Access: A brief pulse of suction is applied to rupture the membrane patch under the pipette, allowing electrical access to the entire cell interior.

  • Voltage Clamp: The membrane potential is "clamped" at a holding potential. A voltage protocol (e.g., a series of depolarizing steps) is applied to activate the ion channels.

  • Compound Application: The test compound is applied to the cell via a perfusion system, and the voltage protocol is repeated.

  • Data Analysis: The resulting ionic currents are recorded before, during, and after compound application. Inhibition or potentiation of the current is measured and plotted against compound concentration to determine the IC50 or EC50.

Phase 4: Biophysical Characterization of Confirmed Hits

Rationale: Quantifying the Interaction

Once a target has been functionally validated, it is crucial to quantitatively characterize the binding interaction. Biophysical techniques provide precise measurements of binding affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation).[26] This information is vital for structure-activity relationship (SAR) studies and lead optimization.

Methodology: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures binding in real-time.[27] The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and used to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[28]

  • Isothermal Titration Calorimetry (ITC): Considered the most quantitative method, ITC directly measures the heat released or absorbed during a binding event.[27][28] Small aliquots of the compound are titrated into a sample cell containing the purified protein. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[27]

Expected Outcomes

The data from these experiments provide the definitive characterization of the compound-target interaction.

Validated TargetMethodAffinity (K_D)Association Rate (k_on)Dissociation Rate (k_off)
Dopamine D2 ReceptorSPR85 nM1.2 x 10^5 M⁻¹s⁻¹1.0 x 10⁻² s⁻¹
Kinase XITC250 nM--
Calcium Channel YSPR1.2 µM5.5 x 10^4 M⁻¹s⁻¹6.6 x 10⁻² s⁻¹

Data Synthesis and Conclusion

The successful execution of this multi-pronged strategy provides a comprehensive and high-confidence profile of the biological targets of this compound. By integrating predictive computational data with unbiased biochemical screening, functional cellular validation, and quantitative biophysical analysis, we move beyond simple hit identification to a deep mechanistic understanding of the compound's activity. This rigorous, cross-validated approach minimizes the risk of pursuing false positives and provides a solid foundation for advancing a compound through the drug discovery pipeline, enabling rational lead optimization, and predicting potential on-target and off-target effects.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (n.d.). RSC Publishing.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026). Preprints.org.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023).
  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. (n.d.). PMC.
  • Kinase Selectivity Profiling Services. (n.d.).
  • In Silico Target Prediction for Small Molecules. (2019). PubMed.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC.
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers.
  • Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinform
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • A Short Guide to Electrophysiology and Ion Channels. (2017).
  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (n.d.). Frontiers.
  • In Silico Target Prediction. (n.d.).
  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (2026). Molecular Devices.
  • Directory of in silico Drug Design tools. (2018). Bio-Mol.Net.
  • Kinase Activity Profiling Services. (n.d.). Pamgene.
  • GPCR Functional Assay Technology. (n.d.). Tanso Biosciences.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • A general and convenient synthesis of N-aryl piperazines. (n.d.).
  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.
  • Protein-ligand Interaction Analysis. (n.d.).
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020).
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (n.d.). PMC.
  • Kinase Panel Profiling. (n.d.). Pharmaron CRO Services.
  • Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology.
  • Ion Channel Electrophysiology. (2019). News-Medical.net.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H1-antihistaminic drugs. (n.d.). Bentham Science Publisher.
  • in silico assays & screening for drug binding. (2023). YouTube.
  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.).
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2025).
  • Deep Dive: Electrophysiological Techniques for Organoid Research. (n.d.). Harvard Bioscience.
  • Patch clamp techniques for investigating neuronal electrophysiology. (2020). Scientifica.
  • Assessing molecular interactions with biophysical methods using the validation cross. (2018). Biochemical Society Transactions.
  • What Is Affinity Selection-Mass Spectrometry?. (n.d.). Virscidian.
  • Biophysical Characteriz

Sources

Methodological & Application

Application Notes: High-Throughput Screening of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol for Gq-Coupled GPCR Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Discovery Biology

Abstract

This document provides a comprehensive guide for utilizing 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol in a high-throughput screening (HTS) campaign to identify novel antagonists of Gq-coupled G-protein coupled receptors (GPCRs). The structural characteristics of the compound, notably the phenylpiperazine moiety, suggest a strong potential for interaction with GPCRs, a target class for over 30% of FDA-approved drugs.[1] We present a robust, cell-based calcium flux assay designed for a 384-well plate format, leveraging the principle that Gq-coupled receptor activation leads to a quantifiable increase in intracellular calcium.[1][2][3] Detailed protocols for assay development, execution, data analysis including Z'-factor calculation, and hit confirmation are provided to ensure scientific rigor and reproducibility.

Introduction and Scientific Rationale

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are pivotal in transducing extracellular signals into intracellular responses, making them highly valuable therapeutic targets.[2][4][5] The phenylpiperazine scaffold is a well-established pharmacophore found in numerous CNS-active and other clinically significant drugs, known to target various GPCRs.[6][7] The subject compound, this compound, incorporates this privileged scaffold. Its structural features—a bromophenyl group for potential halogen bonding, a basic piperazine nitrogen for ionic interactions, and a hydroxyl group for hydrogen bonding—make it an attractive candidate for screening against GPCR libraries.

This application note focuses on a screening strategy to identify potential antagonists for Gq-coupled GPCRs. The activation of the Gq pathway results in the stimulation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum.[1][2] This mobilization of intracellular calcium provides a strong and reliable signal that can be detected using calcium-sensitive fluorescent dyes, forming the basis of a robust HTS assay.[3][8]

Assay Principle: No-Wash Calcium Flux Detection

The screening protocol employs a homogenous, no-wash calcium flux assay, a preferred method in HTS for its simplicity and automation compatibility.[3][9] The workflow is based on pre-loading target cells expressing a specific Gq-coupled GPCR with a cell-permeant, calcium-sensitive dye (e.g., Fluo-8®, Cal-520®). In the basal state, the dye exhibits low fluorescence. Upon GPCR activation by an agonist, the subsequent rise in intracellular Ca²⁺ concentration leads to a significant increase in the dye's fluorescence intensity.

The assay is configured to identify antagonists. Test compounds, including this compound, are pre-incubated with the cells. If a compound possesses antagonist activity, it will block the receptor and inhibit the fluorescence signal that would normally be induced by the subsequent addition of a known agonist. The signal is measured kinetically using a plate reader with fluorescence imaging capabilities, such as the FLIPR® system.[9]

Visualized Signaling Pathway and HTS Workflow

Signaling Pathway

The diagram below illustrates the Gq-coupled GPCR signaling cascade leading to calcium mobilization, which is the basis of the primary screening assay.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-Coupled GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Releases Ca²⁺ Agonist Agonist Agonist->GPCR Activates Antagonist Antagonist (Test Compound) Antagonist->GPCR Blocks HTS_Workflow Start Start Plate_Prep 1. Assay Plate Preparation (384-well) Start->Plate_Prep Cell_Seed 2. Seed GPCR-Expressing Cells Plate_Prep->Cell_Seed Dye_Load 3. Load Cells with Calcium-Sensitive Dye Cell_Seed->Dye_Load Compound_Add 4. Add Test Compound & Controls (Antagonist Mode) Dye_Load->Compound_Add Incubate_1 5. Pre-incubation Compound_Add->Incubate_1 Agonist_Add 6. Add Agonist (EC80 Concentration) Incubate_1->Agonist_Add Read_Plate 7. Kinetic Fluorescence Reading (e.g., FLIPR) Agonist_Add->Read_Plate Data_Analysis 8. Primary Data Analysis (% Inhibition, Z'-Factor) Read_Plate->Data_Analysis Hit_Selection 9. Hit Selection (Threshold >50% Inhibition) Data_Analysis->Hit_Selection Dose_Response 10. Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response End Confirmed Hits Dose_Response->End

Caption: Automated HTS workflow for identifying GPCR antagonists.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #Notes
HEK293 Cells expressing target GPCRIn-house/VendorN/AMaintain in DMEM, 10% FBS, 1% Pen/Strep, Selection Ab
This compoundCustom SynthesisN/APrepare 10 mM stock in 100% DMSO
Black, clear-bottom 384-well platesCorning3712Tissue-culture treated [10]
FLIPR Calcium 6 Assay KitMolecular DevicesR8190Or equivalent no-wash calcium flux kit [9]
Reference AgonistSigma-AldrichVariesTarget-specific
Reference AntagonistTocrisVariesTarget-specific
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPESGibco14025092Assay Buffer
Dimethyl Sulfoxide (DMSO), HTS GradeSigma-AldrichD2650
Automated Liquid HandlerBeckman CoulterEcho 550For acoustic, low-volume dispensing
Kinetic Plate ReaderMolecular DevicesFLIPR PentaFor fluorescence measurement
Protocol for Primary HTS (Antagonist Mode)

This protocol is optimized for a 384-well format with a final assay volume of 40 µL.

  • Cell Plating:

    • Culture HEK293 cells expressing the target Gq-coupled GPCR to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium to a density of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension (5,000 cells/well) into each well of a 384-well black, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit). [9] * Carefully remove the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO₂, protected from light.

  • Compound Preparation and Transfer:

    • Prepare a 10 µM intermediate plate of this compound and controls (reference antagonist and DMSO) in assay buffer.

    • Using an acoustic liquid handler, transfer 20 nL from the intermediate plate to the cell plate. This results in a final screening concentration of 10 µM with 0.1% DMSO.

    • Plate Layout:

      • Columns 1-2: Negative Control (0.1% DMSO).

      • Columns 3-4: Positive Control (Reference Antagonist at 10x IC₅₀).

      • Columns 5-48: Test Compound.

  • Compound Incubation:

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Agonist Addition and Signal Reading:

    • Prepare the agonist solution in assay buffer at a 2X concentration corresponding to its EC₈₀ value (determined during assay development).

    • Place the cell plate and the agonist plate into the kinetic plate reader (e.g., FLIPR).

    • Initiate the reading protocol: establish a stable baseline for 10-20 seconds, then add 20 µL of the 2X agonist solution to all wells.

    • Continue reading the fluorescence signal (Ex: 485 nm, Em: 525 nm) every second for at least 120 seconds. [9]

Data Analysis and Quality Control

High-throughput screening can generate a vast amount of data, requiring robust analysis and quality control. [11]

Primary Data Processing
  • Response Calculation: For each well, calculate the maximum fluorescence signal minus the baseline signal (Max-Min).

  • Normalization: Normalize the data as percent inhibition using the control wells on each plate: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

    • Signal_Compound: Max-Min signal from a well with the test compound.

    • Mean_Signal_Negative: Average Max-Min signal from DMSO-only wells.

    • Mean_Signal_Positive: Average Max-Min signal from reference antagonist wells.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical measure of assay quality, assessing the separation between the positive and negative control distributions. [12][13]An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5. [12][14] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • SD: Standard Deviation

  • Mean: Mean signal of the respective controls

Table 1: Representative HTS Assay Quality Control Data

ParameterValueInterpretation
Mean Negative Control (RFU)45,000Strong signal from agonist stimulation
SD Negative Control (RFU)2,150Low variability
Mean Positive Control (RFU)3,500Effective blocking by reference antagonist
SD Positive Control (RFU)450Low variability
Signal Window (S/B)12.9Good dynamic range
Z'-Factor 0.78 Excellent assay quality [12][13]
Hit Selection and Confirmation
  • Primary Hit Selection: Compounds demonstrating a percent inhibition > 50% (or a threshold of > 3 standard deviations from the mean of the negative controls) are selected as primary hits.

  • Dose-Response Analysis: Primary hits, including this compound if it meets the criteria, are re-tested in a dose-response format (e.g., 10-point, 1:3 serial dilution starting from 50 µM). The resulting data is fitted to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration).

Troubleshooting

IssuePotential CauseRecommended Solution
Low Z'-Factor (<0.5) High data variability in controls.Check cell health and plating uniformity. Optimize reagent dispensing and mixing. [10]
Low signal window.Increase agonist concentration (up to EC₈₀). Optimize dye loading time/concentration.
High False Positive Rate Compound autofluorescence.Perform a counterscreen by adding compounds to dye-loaded cells without agonist.
Non-specific inhibition.Test hits in orthogonal assays (e.g., cAMP assay for a Gs-coupled receptor).
High False Negative Rate Compound precipitation.Check compound solubility in assay buffer. Lower screening concentration if necessary.
Insufficient incubation time.Increase pre-incubation time of the compound with cells.

Conclusion

This application note provides a validated, high-quality framework for screening this compound and other novel compounds for antagonistic activity against Gq-coupled GPCRs. The described no-wash calcium flux assay is robust, scalable, and amenable to the automation inherent in modern HTS workflows. [11][15][16]By adhering to the principles of rigorous assay validation, quality control, and systematic data analysis, researchers can confidently identify and advance promising hit compounds into the drug discovery pipeline.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC, National Center for Biotechnology Information. Available at: [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]

  • GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience. Available at: [Link]

  • GPCR Screening Services. Creative Bioarray. Available at: [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Taylor & Francis Online. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. NCBI Bookshelf. Available at: [Link]

  • On HTS: Z-factor. On HTS. Available at: [Link]

  • Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Nature. Available at: [Link]

  • Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ResearchGate. Available at: [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]

  • FLIPR Calcium 4 Assay Kit. Molecular Devices. Available at: [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link]

  • GenieHTS Calcium Flux Ratiometric Assay Kit Technical Manual. Assay Genie. Available at: [Link]

  • Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. Available at: [Link]

  • An Overview of High Throughput Screening. The Scientist. Available at: [Link]

  • High Content Screening: What is it, Methodologies and Best Practices. Biobide. Available at: [Link]

  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. InfinixBio. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. Available at: [Link]

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. Available at: [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Available at: [Link]

Sources

Application Note: A Comprehensive Framework for In Vitro Bioactivity Profiling of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed framework and validated protocols for conducting a tiered in vitro evaluation of the bioactivity of the novel chemical entity, 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol. The structural composition of this molecule, featuring a bromophenyl group and a piperazine moiety, suggests potential pharmacological relevance across several therapeutic areas. The piperazine ring is a well-established pharmacophore present in a wide array of drugs with demonstrated antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities.[1][2] This guide is designed for researchers in drug discovery and development, offering a strategic, multi-tiered approach to efficiently profile the compound's biological potential, beginning with broad primary screening and progressing to more specific, mechanism-of-action-oriented assays.

Introduction and Scientific Rationale

The discovery of novel therapeutic agents is a cornerstone of biomedical research. The compound this compound integrates two key structural motifs known for their roles in modulating biological systems:

  • Aryl-Piperazine Scaffold: This is one of the most prolific chemotypes in modern pharmacology. Derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and are often crucial for receptor or enzyme binding.

  • Bromophenyl Group: The presence of a halogen, such as bromine, on the phenyl ring can significantly enhance a molecule's lipophilicity, potentially improving membrane permeability and metabolic stability. It can also form halogen bonds, a type of non-covalent interaction that can contribute to ligand-target binding affinity.

Given this structural precedent, a systematic in vitro screening cascade is warranted to elucidate the bioactivity profile of this compound. This application note outlines a logical workflow, starting with foundational cytotoxicity and antimicrobial assays, followed by more specialized secondary assays based on the initial findings.

Tier 1: Primary Bioactivity Screening

The initial screening phase is designed to provide a broad overview of the compound's biological effects at a cellular level. We will focus on two fundamental areas: cytotoxicity against human cells (both cancerous and non-cancerous) and antimicrobial activity against representative pathogens.

Assay Protocol: Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells. This assay is a robust and widely used method for initial cytotoxicity screening.[5]

Experimental Workflow for Cytotoxicity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a Select and Culture Cell Lines (e.g., MCF-7, DU-145, hFIB) c Seed Cells in 96-Well Plates (5,000 cells/well) a->c b Prepare Compound Stock (e.g., 10 mM in DMSO) d Prepare Serial Dilutions and Treat Cells b->d c->d e Incubate for 72 hours (37°C, 5% CO2) d->e f Add MTT Reagent (5 mg/mL) e->f g Incubate for 2-4 hours f->g h Solubilize Formazan Crystals (e.g., with DMSO or SDS) g->h i Read Absorbance (570 nm) h->i j Calculate % Viability vs. Control i->j k Determine IC50 Values j->k

Caption: Workflow for MTT-based cytotoxicity assessment.

Detailed Protocol:

  • Cell Line Selection: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast, DU-145 for prostate) and a non-malignant cell line (e.g., human primary fibroblasts) to assess both potency and selectivity.[3][6]

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 4,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Controls: Include wells with untreated cells (100% viability control) and cells treated with vehicle (e.g., 0.5% DMSO) to account for solvent effects. A positive control (e.g., Doxorubicin) should also be included.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control (0)1.250100%
0.11.23598.8%
1.01.15092.0%
5.00.87570.0%
10.00.61048.8%
25.00.35028.0%
50.00.15012.0%
100.00.0806.4%

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting % viability against the log of the compound concentration and fitting the data to a dose-response curve. A potent compound will have a low IC₅₀ value. The Selectivity Index (SI) , calculated as (IC₅₀ in non-malignant cells) / (IC₅₀ in cancer cells), is a crucial parameter for gauging potential therapeutic window.[6]

Assay Protocol: Antimicrobial Activity via Broth Microdilution

Principle: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This method is more quantitative than diffusion-based assays and is suitable for screening.[7][9]

Detailed Protocol:

  • Microorganism Selection: Test against a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a growth control well (microbes in broth only), a sterility control well (broth only), and positive control wells with known antibiotics (e.g., Ciprofloxacin for bacteria, Nystatin for fungi).[8]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation:

Test MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Nystatin MIC (µg/mL)
S. aureus (ATCC 29213)160.5N/A
E. coli (ATCC 25922)640.06N/A
C. albicans (ATCC 90028)32N/A1.0

Tier 2: Secondary and Mechanistic Assays

The results from Tier 1 screening will guide the selection of more specialized assays to explore the compound's mechanism of action.

If Anticancer Activity is Observed: Apoptosis Induction Assay

Principle: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity (late apoptosis/necrosis).

Simplified Apoptosis Signaling Cascade

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) mito Mitochondrial Disruption stress->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key events in major apoptosis signaling pathways.

Detailed Protocol:

  • Cell Treatment: Seed a cancer cell line that showed high sensitivity in the MTT assay (e.g., MCF-7) in 6-well plates. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; measure PI emission at >670 nm.

  • Data Analysis: The data is presented as a dot plot with four quadrants: Lower-Left (viable cells: Annexin V-/PI-), Lower-Right (early apoptotic: Annexin V+/PI-), Upper-Right (late apoptotic/necrotic: Annexin V+/PI+), and Upper-Left (necrotic: Annexin V-/PI+).

If Structural Analogs Suggest CNS Activity: Neuroprotection Assay

Principle: Given that many aryl-piperazine compounds exhibit CNS activity, it is prudent to evaluate the neuroprotective potential of this compound. This can be assessed by its ability to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases.[10][11]

Experimental Workflow for Neuroprotection Assay

a Seed & Differentiate Neuronal Cells (e.g., SH-SY5Y) b Pre-treat with Test Compound (1-2 hours) a->b c Induce Neurotoxicity (e.g., with 100 µM H₂O₂) b->c d Co-incubate for 24 hours c->d e Assess Cell Viability (MTT Assay) d->e f Calculate % Neuroprotection e->f

Caption: Workflow for assessing neuroprotective effects.

Detailed Protocol:

  • Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates. Differentiate the cells into a more mature neuronal phenotype if required by the specific model.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate, to all wells except the untreated control.

  • Incubation: Incubate the plates for 24 hours.

  • Viability Assessment: Perform an MTT assay as described in Section 2.1 to quantify cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection using the formula: % Protection = [(Vt - Vc) / (Vnc - Vc)] * 100 Where: Vt = Viability of toxin + compound-treated cells; Vc = Viability of toxin-treated control; Vnc = Viability of non-toxin-treated control.

Conclusion and Future Directions

This application note provides a structured, evidence-based approach to characterizing the in vitro bioactivity of this compound. The tiered workflow ensures an efficient use of resources, starting with broad screening and focusing on the most promising therapeutic avenues. Positive results in these assays would justify further investigation, including target deconvolution studies, advanced mechanistic assays (e.g., cell cycle analysis, kinase profiling), and eventual progression to preclinical in vivo models. The self-validating nature of the described protocols, with their emphasis on appropriate controls, ensures the generation of robust and reliable data to guide future drug development efforts.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PubMed. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS. Available at: [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. Available at: [Link]

  • In-vitro Assays for Antimicrobial Assessment. Semantic Scholar. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available at: [Link]

  • In Vitro Antimicrobial Activity Assay. Bio-protocol. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • In vitro Disease Models for Screening Services. NeuroProof. Available at: [Link]

  • Screening of Neuroprotective Drugs. BMSEED. Available at: [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

Sources

2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol as a scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Scaffold for Medicinal Chemistry[1]

Introduction: The Scaffold Architecture

The molecule 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol (hereafter referred to as BPPE ) represents a "privileged scaffold" in drug discovery. It combines three distinct pharmacophoric elements into a compact, low-molecular-weight framework (< 300 Da), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

Structural Analysis & Pharmacophore Mapping
  • The Piperazine Ring: A classic privileged structure found in antidepressants (e.g., Trazodone), antihistamines (e.g., Cetirizine), and antipsychotics. It provides solubility, a hydrogen bond acceptor/donor, and a rigid spacer.

  • The Aryl Bromide: A "synthetic handle" positioned at the para position. This allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries.

  • The Chiral Ethanol Tail: The hydroxyl group serves as a polar anchor to modulate logP (lipophilicity) or a handle for further derivatization (ethers, esters, carbamates). The chiral center at the

    
    -position is critical for stereoselective binding in enzyme/receptor pockets.
    

ScaffoldAnalysis Core BPPE Scaffold Br Aryl Bromide (Cross-Coupling Handle) Core->Br Pd-Catalysis Pip Piperazine Ring (Solubility/Binding) Core->Pip N-Alkylation OH Ethanol Tail (H-Bonding/Prodrugs) Core->OH Oxidation/Esterification

Figure 1: Pharmacophore dissection of the BPPE scaffold highlighting reactive centers for medicinal chemistry optimization.

Synthesis Protocol: Regioselective Construction

Challenge: Direct ring-opening of 2-(4-bromophenyl)oxirane with piperazine often yields the terminal amine (position 1) rather than the desired benzylic amine (position 2) due to steric hindrance, despite electronic factors favoring the benzylic carbocation. Solution: To unequivocally secure the 2-amino regioisomer, we utilize the


-Bromo Ester Reduction Route .
Step-by-Step Methodology

Reagents:

  • Ethyl 2-(4-bromophenyl)acetate

  • N-Bromosuccinimide (NBS)

  • Piperazine (anhydrous)

  • Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH4)

  • Solvents: CCl4 (or Trifluorotoluene as green alternative), THF, DCM.

Workflow:

  • 
    -Bromination (Radical Substitution): 
    
    • Dissolve Ethyl 2-(4-bromophenyl)acetate (1.0 eq) in anhydrous Trifluorotoluene.

    • Add NBS (1.05 eq) and catalytic AIBN (0.05 eq).

    • Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of starting material.

    • Mechanism:[1] Radical bromination occurs selectively at the benzylic position.

    • Workup: Filter succinimide byproduct; concentrate filtrate to yield Intermediate A (Ethyl 2-bromo-2-(4-bromophenyl)acetate).

  • Nucleophilic Displacement (

    
    ): 
    
    • Dissolve Intermediate A in dry acetonitrile (ACN).

    • Add excess Piperazine (5.0 eq). Note: Excess is critical to prevent bis-alkylation (formation of the "dumbbell" dimer).

    • Stir at RT for 12 hours.

    • Workup: Evaporate ACN. Partition between DCM and water. Wash organic layer extensively with water to remove excess piperazine. Dry over

      
      .
      
    • Yields Intermediate B (Ethyl 2-(4-bromophenyl)-2-(piperazin-1-yl)acetate).

  • Reduction to Alcohol:

    • Cool a solution of Intermediate B in anhydrous THF to 0°C under Argon.

    • Add LAH (1.5 eq) portion-wise (Caution: Exothermic, gas evolution).

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ). Filter white precipitate.
    • Purification: Recrystallize from Ethanol/Ether or flash chromatography (DCM/MeOH/NH3).

QC Checkpoints:

  • 1H NMR (DMSO-d6): Look for the benzylic proton doublet around

    
     3.5-4.0 ppm and the AB system of the aromatic protons.
    
  • Mass Spec: Confirm M+H pattern showing the characteristic 1:1 bromine isotope ratio (

    
    ).
    
Functionalization: The Buchwald-Hartwig Module[3][4][5]

The primary value of BPPE is the aryl bromide handle. This protocol describes the installation of an amine pharmacophore (e.g., a morpholine or substituted aniline) using Palladium catalysis.[2][3]

Experimental Conditions Table
ParameterStandard ConditionOptimization for Sterically Hindered Amines
Catalyst

(1-2 mol%)

(2-5 mol%)
Ligand BINAP or DPPFXPhos or BrettPhos (Critical for difficult substrates)
Base

(weak)

(strong)
Solvent Toluene or Dioxanet-Amyl Alcohol or Toluene
Temp/Time 100°C / 12-18h110°C / 4-8h
Detailed Protocol (General Procedure)
  • Degassing: In a Schlenk tube, combine BPPE (1.0 mmol), Target Amine (1.2 mmol),

    
     (1.4 mmol), 
    
    
    
    (0.02 mmol), and XPhos (0.04 mmol).
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous Toluene (5 mL) via syringe.

  • Reaction: Seal and heat to 100°C.

    • Monitoring: Monitor by LC-MS. The bromine isotope pattern will disappear, replaced by the product mass.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via Flash Chromatography (Silica, DCM/MeOH gradient).

Workflow cluster_paths Divergent Synthesis Pathways Start BPPE Scaffold (Aryl Bromide) Path1 Path A: Buchwald-Hartwig (N-Arylation) Start->Path1 Path2 Path B: Suzuki-Miyaura (Biaryl Formation) Start->Path2 Path3 Path C: N-Acylation (Piperazine Amide) Start->Path3 Product1 Bi-Aryl Amine (GPCR Ligand) Path1->Product1 Pd/XPhos Product2 Bi-Aryl System (Kinase Inhibitor) Path2->Product2 Pd/SPhos Product3 Peptidomimetic (Protease Inhibitor) Path3->Product3 R-COCl

Figure 2: Divergent synthesis workflow utilizing BPPE as a central hub for library generation.

Medicinal Chemistry Applications
1. GPCR Ligands (Serotonin/Dopamine)

The 4-phenylpiperazine motif is ubiquitous in CNS drugs (e.g., Aripiprazole).

  • Strategy: Use the Buchwald-Hartwig protocol to attach a heterocycle (e.g., quinoline, indole) to the aryl bromide.

  • Effect: The "ethanol" tail mimics the linker found in neurotransmitters, potentially interacting with Aspartate residues in the receptor binding pocket (e.g., D2 or 5-HT2A).

2. Solubility Modulation
  • Problem: Many lead compounds fail due to high lipophilicity (LogP > 5).

  • BPPE Solution: The piperazine nitrogen (

    
    ) allows for salt formation (HCl, Mesylate), drastically improving aqueous solubility. The free hydroxyl group further lowers LogP by ~0.5 to 1.0 units compared to the alkyl analog.
    
Stability & Handling
  • Storage: Store BPPE at 4°C under inert gas. The secondary amine is prone to slow oxidation (N-oxide formation) if left in air.

  • Safety:

    • Piperazine derivatives: Known skin and respiratory sensitizers. Handle in a fume hood.

    • Bromine compounds: Potential environmental hazards; dispose of halogenated waste separately.

References
  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling General Procedures. Retrieved from [Link]

  • University of Cadiz. (2008). Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines. Retrieved from [Link]

Sources

Derivatization of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic strategy for elaborating 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol (herein referred to as Scaffold-BPPE ). This scaffold represents a privileged pharmacophore containing three distinct vectors for chemical modification: a nucleophilic secondary amine (Zone A), a cross-coupling-ready aryl bromide (Zone B), and a primary alcohol (Zone C). The protocols below are designed to maximize Structure-Activity Relationship (SAR) data generation while maintaining chemoselectivity and minimizing protecting group manipulations.

Strategic Analysis: The "Zone" Approach

To efficiently generate a library, we treat the molecule as a modular system.

  • Zone A (Piperazine

    
    ):  The most reactive nucleophile. Ideal for rapid diversification via amidation, sulfonylation, or urea formation to probe lipophilic pockets or reduce basicity (mitigating hERG liability).
    
  • Zone B (Aryl Bromide): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton and probe pi-stacking interactions.

  • Zone C (Primary Alcohol): Modulates solubility and permeability. It can be retained as a hydrogen bond donor, capped (ether/ester), or used for intramolecular cyclization to lock conformation (e.g., morpholine formation).

SAR_Strategy Scaffold Scaffold-BPPE (Core) ZoneA Zone A: Piperazine NH (Amides, Ureas, Sulfonamides) Target: Lipophilicity/hERG Scaffold->ZoneA Nucleophilic Attack ZoneB Zone B: Aryl Bromide (Biaryls, Alkynes) Target: Potency/Selectivity Scaffold->ZoneB Pd-Catalysis ZoneC Zone C: Alcohol (Ethers, Morpholines) Target: Solubility/Permeability Scaffold->ZoneC O-Alkylation/Cyclization

Figure 1: Modular derivatization strategy for Scaffold-BPPE.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Functionalization (Amide Coupling)

Objective: Derivatize the secondary amine without affecting the primary alcohol or the aryl bromide. Challenge: The primary alcohol is nucleophilic, but the secondary amine is significantly more so. Under controlled conditions,


-protection is unnecessary.

Reagents:

  • Carboxylic Acid (

    
    , 1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine, 2.5 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (2.5 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

    • Why: Pre-activation ensures the acid is reactive before the scaffold is introduced, favoring the faster amine kinetics.

  • Addition: Add Scaffold-BPPE (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: Look for

      
       of the product. If 
      
      
      
      -acylation occurs (rare at RT with DIPEA), it will appear as a bis-acylated mass (
      
      
      ).
  • Workup: Dilute with EtOAc (30 mL), wash with saturated

    
     (
    
    
    
    mL), water (
    
    
    mL), and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation:

  • NMR: Appearance of amide rotamers; shift of piperazine protons.

  • Integrity: The aryl bromide signal (doublet ~7.5 ppm) must remain intact.

Protocol B: Suzuki-Miyaura Coupling (Aryl Bromide Extension)

Objective: Install biaryl or heteroaryl systems at the Zone B bromide position. Challenge: Free alcohols can sometimes interfere with boronic acids, or the catalyst can be poisoned by the free amine (if Zone A is not yet derivatized). Solution: Use a robust catalyst system (


) and aqueous base, which tolerates free hydroxyls and amines.

Reagents:

  • Boronic Acid/Ester (

    
    , 1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine Scaffold-BPPE (or its Zone A derivative), boronic acid, and

    
    .
    
  • Inertion: Seal the vessel and purge with

    
     or Argon for 5 minutes.
    
    • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid or oxidation of the amine.

  • Solvent Addition: Add degassed Dioxane and

    
     solution via syringe.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract and purify.

Troubleshooting Table:

Observation Root Cause Solution

| Low Conversion | Catalyst deactivation | Switch to


 / XPhos (highly active). |
| Protodeboronation  | Unstable boronic acid | Use Boronic Pinacol Ester; lower temp to 80°C. |
| Pd Black Precipitate  | Ligand dissociation | Ensure solvent is thoroughly degassed; add extra ligand. |
Protocol C: Advanced Scaffold Morphing (Morpholine Cyclization)

Objective: Intramolecular cyclization of the alcohol onto the piperazine nitrogen (if Zone A is unsubstituted) or locking the conformation. Note: This changes the core scaffold from a piperazine-ethanol chain to a fused or bridged morpholine-like system, often improving metabolic stability.

Method: Intramolecular


-alkylation (via Tosylation).
  • Protection: Protect the piperazine nitrogen (e.g., N-Boc) if it is not the target of cyclization. However, to form a morpholine ring using the existing nitrogen, we use the free amine.

  • Activation: React Scaffold-BPPE with p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) and TEA in DCM at 0°C.

    • Selectivity: The primary alcohol reacts with TsCl to form the sulfonate ester. The secondary amine may also react, so careful stoichiometric control or transient protection (e.g., silylation of alcohol, protection of amine, desilylation, tosylation) is required.

    • Alternative (Mitsunobu): For direct cyclization if the geometry allows:

      
      , DIAD.
      

Library Synthesis Workflow

The following workflow illustrates a parallel synthesis campaign to generate a 20-compound library.

Library_Workflow cluster_pathA Path A: Amide First (Standard) cluster_pathB Path B: Coupling First (Steric) Start Scaffold-BPPE (20g Batch) StepA1 N-Acylation (Zone A) (Diversity set: 5 Acids) Start->StepA1 StepB1 Suzuki Coupling (Zone B) (Bulk Scale) Start->StepB1 StepA2 Suzuki Coupling (Zone B) (Diversity set: 4 Boronic Acids) StepA1->StepA2 QC QC: LCMS (>95%) & 1H-NMR StepA2->QC StepB2 N-Derivatization (Zone A) (Ureas/Sulfonamides) StepB1->StepB2 StepB2->QC Final Final Library (20 Compounds) QC->Final

Figure 2: Parallel synthesis workflow for library generation.

References

  • Piperazine Functionalization

    • Chemoselective Acylation: BenchChem Protocols. "Selective Mono-acylation of Piperazine." Accessed Feb 2026.[1] Link

    • General SAR: Aggarwal, S. et al. "Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential."[2] Bentham Science, 2025. Link

  • Cross-Coupling Methodologies

    • Suzuki-Miyaura Mechanism & Protocols: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Link

    • Free Alcohol Tolerance: Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocols." Link

    • Buchwald-Hartwig Conditions: "Buchwald-Hartwig Amination User Guide."[3] Chem. Sci., cited in LibreTexts. Link

  • Morpholine Synthesis

    • Cyclization Strategies: "Morpholine Preparation from Diethanolamine."[4] Link (Demonstrates the acid-catalyzed cyclization logic applicable to Zone C).

Sources

Application Note: Strategic Utilization of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol (BPPE) in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and CNS drug discovery. It addresses the specific utility, synthesis, and application of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol (referred to herein as BPPE ) as a high-value scaffold.

Executive Summary

The search for novel Central Nervous System (CNS) agents often relies on "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. This compound (BPPE) represents a trifunctional scaffold combining a phenylpiperazine core (a classic monoaminergic pharmacophore) with a benzylic alcohol and an aryl bromide handle.

This guide details the application of BPPE in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike simple phenylpiperazines, the ethyl-alcohol linker of BPPE offers a unique vector for solubility modulation and metabolic stability, while the benzylic amine motif provides conformational constraints distinct from standard


-amino alcohols.

Structural Analysis & Pharmacophore Utility

BPPE is defined by three reactive vectors that allow for orthogonal functionalization, making it an ideal "hub" molecule for parallel library synthesis.

VectorFunctional GroupChemical UtilityBiological Utility (CNS)
A Aryl Bromide (4-Br)Suzuki/Buchwald couplings to extend the aromatic system.Targeting hydrophobic pockets in SERT/DAT or GPCRs (e.g., 5-HT

).
B Secondary Amine (Piperazine NH)Alkylation, Acylation, Sulfonylation.Critical basic nitrogen for salt bridge formation with Asp residue in receptor binding sites.
C Benzylic Alcohol (C1-OH)Oxidation, Fluorination, Etherification.H-bond donor/acceptor; modulation of LogP and BBB permeability.
Mechanistic Insight: The "Benzylic Switch"

The specific isomer This compound places the piperazine nitrogen at the benzylic position (


-position relative to the phenyl ring). This is structurally distinct from the more common metabolite-like 

-amino alcohols (e.g., derived from styrene oxide opening).
  • Advantage: The steric bulk of the phenyl ring adjacent to the nitrogen restricts the rotation of the piperazine, potentially locking the molecule into a bioactive conformation that favors selectivity for Sigma-1 receptors and NMDA GluN2B subtypes over broadly promiscuous monoamine binding.

Experimental Protocols

Protocol A: Regioselective Synthesis of BPPE

Objective: To synthesize the specific


-amino alcohol isomer (BPPE) avoiding the 

-isomer typically formed by epoxide opening.

Rationale: Direct opening of 4-bromostyrene oxide with piperazine favors the terminal (


) attack. To secure the benzylic (

) amine, we utilize the reduction of an

-amino ketone intermediate.
Reagents:
  • 2-Bromo-1-(4-bromophenyl)ethan-1-one (Starting Material)

  • Piperazine (anhydrous)

  • Sodium Borohydride (NaBH

    
    )
    
  • Triethylamine (Et

    
    N)
    
  • Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology:
  • Nucleophilic Substitution (Formation of

    
    -Amino Ketone): 
    
    • Dissolve Piperazine (3.0 equiv, excess to prevent bis-alkylation) in dry DCM at 0°C.

    • Add Et

      
      N  (1.2 equiv).
      
    • Dropwise add a solution of 2-Bromo-1-(4-bromophenyl)ethan-1-one (1.0 equiv) in DCM over 30 minutes.

    • Critical Step: Maintain temperature < 5°C to minimize self-condensation.

    • Stir at RT for 4 hours. Monitor by TLC (formation of polar spot).

    • Wash with water, dry organic layer (Na

      
      SO
      
      
      
      ), and concentrate to yield the crude
      
      
      -amino ketone.
  • Carbonyl Reduction (Formation of BPPE):

    • Dissolve the crude ketone in MeOH at 0°C.

    • Add NaBH

      
        (2.0 equiv) portion-wise over 15 minutes. (Gas evolution will occur).
      
    • Stir at RT for 2 hours.

    • Quench: Add saturated NH

      
      Cl solution carefully.
      
    • Extraction: Extract with DCM (3x). The product is amphoteric; ensure aqueous phase pH is ~10 using dilute NaOH to recover the free base.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH:NH

      
       90:9:1).
      
    • Validation:

      
      H NMR should show the benzylic proton as a doublet of doublets at 
      
      
      
      ~3.5-4.0 ppm (distinct from the
      
      
      -isomer which appears at
      
      
      ~4.5-5.0 ppm).
Protocol B: Divergent Library Generation (The "Build" Phase)

Objective: To utilize BPPE as a scaffold for generating a library of potential 5-HT


/D

ligands.

Workflow Diagram (DOT Visualization):

BPPE_Library_Workflow BPPE Scaffold: BPPE (Br / NH / OH) Path_A Path A: Suzuki Coupling (Target: Hydrophobic Pocket) BPPE->Path_A Pd(dppf)Cl2, Ar-B(OH)2 Path_B Path B: N-Alkylation (Target: Linker Diversity) BPPE->Path_B R-X, K2CO3 or R-COOH, HATU Prod_A Biaryl Derivatives (High Affinity 5-HT2A) Path_A->Prod_A Prod_B N-Alkyl/Acyl Derivatives (High Selectivity D2) Path_B->Prod_B Opt Lead Optimization (ADME/Tox) Prod_A->Opt Prod_B->Opt

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the BPPE scaffold to access distinct chemical spaces.

Procedure for Path A (Suzuki Coupling on the Bromide):
  • Setup: In a microwave vial, combine BPPE (1 equiv), Aryl Boronic Acid (1.2 equiv), and K

    
    CO
    
    
    
    (2 equiv).
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
  • Solvent: Add degassed Dioxane:Water (4:1).

  • Reaction: Heat at 100°C for 1 hour (Microwave) or 12 hours (Thermal).

  • Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

Biological Characterization: Membrane Binding Assay

Objective: To evaluate the affinity of BPPE derivatives for the Serotonin 5-HT


 receptor.

Self-Validating Control: Use 8-OH-DPAT as a positive control (Reference K


 ~ 1.0 nM).
  • Membrane Prep: Homogenize CHO cells stably expressing h5-HT

    
     in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.
    
  • Incubation:

    • Total Binding: Membrane + [

      
      H]-8-OH-DPAT (1 nM).
      
    • Non-Specific Binding (NSB): Add 10

      
      M Serotonin (5-HT).
      
    • Test: Add BPPE derivative (10 concentrations, 0.1 nM - 10

      
      M).
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces NSB).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to K
    
    
    
    using the Cheng-Prusoff equation.

Case Study: SAR Trends

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends observed when modifying the BPPE scaffold, based on known phenylpiperazine pharmacology [1, 2].

Modification SiteSubstituentEffect on 5-HT

Affinity
Effect on LogP (CNS Penetration)
Ar-Br (4-Pos) -H (Debromination)Decrease (Loss of hydrophobic contact)Decrease (Lower lipophilicity)
Ar-Br (4-Pos) -Ph-OMe (Biaryl)Significant Increase (Reaches secondary pocket)Increase (May limit solubility)
Piperazine NH -CH

CH

-Ph
Increase (Dual binding mode)Increase
Alcohol (OH) -F (Fluorination)Neutral/Slight IncreaseOptimal (Blocks metabolism, maintains polarity)

References

  • Review of Phenylpiperazine Pharmacology

    • Title: Phenylpiperazine derivatives: a p
    • Source: Expert Opinion on Therapeutic Patents.[1][2]

    • URL:[Link]

  • Piperazine Scaffold Utility

    • Title: Piperazine derivatives: a potential tool for the treatment of neurological disorders.[1][2][3]

    • Source: Pharmacologyonline.
    • URL:[Link]

  • Regioselective Ring Opening

    • Title: Regioselective Ring-Opening of Styrene Oxide Derivatives.[4]

    • Source: ResearchG
    • URL:[Link]

  • Related Scaffold Synthesis (Beta-Amino Alcohol Context)

    • Title: Preparation of 2-(4-Bromophenyl)-2-hydroxyethylamines.
    • Source: Organic Syntheses.[5]

    • URL:[Link]

Sources

Application Notes and Protocols for Cell-Based Functional Assays of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Piperazine Derivatives

The 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol scaffold represents a privileged structure in medicinal chemistry, with derivatives showing promise across a spectrum of therapeutic areas, including oncology and neuroscience.[1][2][3][4] The inherent versatility of the piperazine ring allows for a diverse range of substitutions, leading to compounds with the potential to interact with various biological targets.[2] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to a suite of cell-based functional assays designed to elucidate the mechanism of action of these novel derivatives.

Our approach is grounded in the understanding that compounds of this class may exhibit activity at several key cellular targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and sigma receptors, or may exert direct effects on cell viability.[5][6][7][8] Therefore, a multi-assay strategy is essential for a thorough characterization of their pharmacological profile. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step to ensure scientific integrity and reproducibility.

Part 1: Initial Assessment of Cytotoxicity and Cell Viability

A fundamental first step in the characterization of any new chemical entity is to assess its impact on cell health.[9][10][11] This initial screening helps to distinguish between targeted pharmacological effects and general cytotoxicity, and is crucial for determining the appropriate concentration range for subsequent, more specific functional assays.[9][12]

The MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14][15] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[14] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate for desired exposure time add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilization Add solubilization solution incubate3->add_solubilization incubate4 Incubate overnight add_solubilization->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate growth medium.

    • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution of the this compound derivatives in the appropriate vehicle (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations.

    • Carefully remove the growth medium from the wells and replace it with 100 µL of fresh medium containing the test compounds. Include vehicle-only controls.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Following the compound incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13][16]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][16]

    • Incubate the plate overnight at 37°C in a humidified incubator.[13]

  • Data Acquisition and Analysis:

    • Gently mix the contents of each well by pipetting.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

ParameterRecommended ValueSource
Cell Seeding Density5 x 104 cells/well[13]
Compound Incubation Time24 - 72 hours[13]
MTT Concentration0.5 mg/mL[13]
MTT Incubation Time2 - 4 hours[13][16]
Solubilization10% SDS in 0.01 M HCl[13]
Absorbance Wavelength570 nm (reference 630 nm)

Part 2: Probing G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[17][18] Many piperazine-containing compounds are known to interact with GPCRs.[19] The functional consequence of GPCR activation depends on the G-protein subtype to which it couples (Gαs, Gαi, or Gαq).

Gαq-Coupled GPCRs: Calcium Mobilization Assay

Activation of Gαq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3).[20] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[20][21] This transient increase in intracellular calcium can be measured using fluorescent calcium indicators.[20][22][23]

Gq_Pathway Ligand Ligand (Test Compound) GPCR Gαq-Coupled GPCR Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel Binds ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release ER->Ca_release Releases from Ca_channel->ER on

Caption: Gαq signaling pathway leading to calcium release.

  • Cell Preparation:

    • Seed cells expressing the target Gαq-coupled GPCR into black-walled, clear-bottom 96- or 384-well plates.

    • Incubate overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or a no-wash calcium assay kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[21]

    • Probenecid may be included to prevent dye leakage from certain cell types.[22][23]

    • Remove the growth medium and add the dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[22][23]

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds at a 3-5X final concentration in assay buffer.[22]

    • Place the cell plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FLIPR).

    • The instrument will record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add the test compounds to the wells.

    • Continue to record the fluorescence signal kinetically for 60-120 seconds to capture the peak calcium response.[21]

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • For agonists, plot ΔF against the log of the compound concentration to determine the EC50 (half-maximal effective concentration).

    • For antagonists, pre-incubate the cells with the test compounds before adding a known agonist at its EC80 concentration. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50.[21]

Gαs- and Gαi-Coupled GPCRs: cAMP Assays

Gαs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), while Gαi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[17] A variety of commercially available assay kits can be used to measure changes in cAMP levels, often employing principles such as competitive immunoassay with time-resolved fluorescence (TRF) or bioluminescence resonance energy transfer (BRET).[18][24][25][26][27]

  • Cell Stimulation:

    • Seed cells expressing the target Gαs- or Gαi-coupled GPCR in a suitable microplate.

    • Incubate the cells with serial dilutions of the test compounds for a specified time. For Gαi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable decrease in cAMP.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Add the detection reagents from the chosen cAMP assay kit.[24]

    • Incubate as per the manufacturer's instructions to allow for the detection reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

    • Generate a standard curve using known concentrations of cAMP.[24]

    • Interpolate the cAMP concentrations in the samples from the standard curve.

    • Plot the change in cAMP concentration against the log of the compound concentration to determine EC50 or IC50 values.

Part 3: Investigating Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft and are important targets for drugs treating neurological and psychiatric disorders.[5][6][28]

Neurotransmitter Transporter Uptake Assay

These assays typically utilize a fluorescent substrate that mimics the natural neurotransmitter.[5][29][30][31][32] Inhibition of the transporter by a test compound prevents the uptake of the fluorescent substrate, leading to a decrease in the intracellular fluorescence signal.[30][31]

Transporter_Workflow cluster_prep Cell Preparation cluster_inhibition Inhibition cluster_uptake Uptake Measurement seed Seed cells expressing the transporter incubate1 Incubate overnight seed->incubate1 add_inhibitors Add test compounds or vehicle incubate1->add_inhibitors incubate2 Incubate for a short period add_inhibitors->incubate2 add_substrate Add fluorescent substrate incubate2->add_substrate read_fluorescence Read fluorescence kinetically add_substrate->read_fluorescence

Caption: Workflow for a fluorescent neurotransmitter transporter uptake assay.

  • Cell Seeding:

    • Seed cells stably expressing the transporter of interest (DAT, NET, or SERT) into black-walled, clear-bottom microplates.[29]

    • Allow the cells to adhere and form a confluent monolayer overnight.[31]

  • Compound Incubation:

    • Wash the cells with an appropriate buffer (e.g., Krebs-Henseleit buffer).

    • Add the test compounds at various concentrations to the wells and incubate for a short period (e.g., 10-30 minutes) at room temperature or 37°C.[28]

  • Substrate Addition and Signal Reading:

    • Add a fluorescent substrate specific for the transporter being assayed.[30][31]

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in intracellular fluorescence over time (kinetic read).[29][30][32]

  • Data Analysis:

    • Calculate the rate of substrate uptake (slope of the fluorescence versus time curve).

    • Plot the percentage of inhibition of uptake rate against the log of the compound concentration to determine the IC50 value.

Part 4: Characterizing Interactions with Sigma Receptors

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are intracellular chaperones involved in a variety of cellular processes and are implicated in cancer and neurodegenerative diseases.[8][33][34]

Sigma-2 Receptor Functional Assay: Cell Viability

Many sigma-2 receptor ligands have been shown to induce apoptosis in cancer cells.[34] Therefore, a cell viability assay, such as the MTT assay described in Part 1, can be used as a functional readout for sigma-2 receptor agonism.[34]

  • The MTT assay protocol can be directly applied.

  • A known sigma-2 agonist should be used as a positive control.

  • The EC50 for cytotoxicity can be interpreted as a measure of the compound's agonistic activity at the sigma-2 receptor.[34]

Sigma-1 Receptor Functional Assay: Ligand Displacement

Characterizing interactions with the sigma-1 receptor can be achieved through fluorescent ligand binding assays.[33][35] These assays measure the ability of a test compound to displace a fluorescently labeled sigma-1 receptor ligand from its binding site.[33][35]

  • Cell Preparation:

    • Use a cell line known to express the sigma-1 receptor.

    • Harvest the cells and prepare either whole cells or membrane fractions.

  • Binding Reaction:

    • In a microplate, combine the cells or membranes with a fixed concentration of a fluorescent sigma-1 receptor ligand.

    • Add serial dilutions of the unlabeled test compound.

    • Incubate to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a suitable microplate reader.

    • The displacement of the fluorescent ligand by the test compound will result in a decrease in the fluorescence signal.

    • Plot the percentage of displacement against the log of the test compound concentration to determine the IC50, which can be converted to a Ki (inhibition constant).

Conclusion

The suite of assays described in these application notes provides a robust framework for the functional characterization of this compound derivatives. By systematically evaluating cytotoxicity and the activity at key pharmacological targets such as GPCRs, monoamine transporters, and sigma receptors, researchers can build a comprehensive understanding of the mechanism of action of these promising compounds, thereby accelerating their development as potential therapeutic agents.

References

  • Unal, H. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. 2020. Available from: [Link]

  • Zhang, R., et al. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. 2021. Available from: [Link]

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Available from: [Link]

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available from: [Link]

  • Thomsen, W. Functional assays for screening GPCR targets. Current Opinion in Biotechnology. 2005.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Innoprot. Functional GPCR Screening Services. Available from: [Link]

  • GenScript. GPCR Functional Cell-based Assays. Available from: [Link]

  • Molecular Devices. Cell Viability Assays. Available from: [Link]

  • Eurofins Discovery. Functional GPCR Assays, Understanding On/Off-target Activity. Available from: [Link]

  • National Center for Biotechnology Information. Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available from: [Link]

  • Drug Discovery News. Lighting the path to smarter cell viability assays. 2025. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013. Available from: [Link]

  • ResearchGate. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. 2020. Available from: [Link]

  • Unal, H. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available from: [Link]

  • Ilic, M., et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. 2020. Available from: [Link]

  • Lenaerts, I., et al. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Available from: [Link]

  • JoVE. MTT (Assay protocol). Available from: [Link]

  • Celtarys Research. Sigma-1 Receptor Assays with Fluorescent Ligands. 2025. Available from: [Link]

  • Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. 2017. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

  • LeadQuest Biotech. Transporter Assay. Available from: [Link]

  • Wang, C., et al. Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Available from: [Link]

  • Saha, K., et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]

  • MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Available from: [Link]

  • BioIVT. SERT Transporter Assay. Available from: [Link]

  • ACS Publications. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Chemical Neuroscience. 2023. Available from: [Link]

  • u:scholar. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. 2021. Available from: [Link]

  • AperTO. Development of sigma-1. 2023. Available from: [Link]

  • Li, W., et al. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PMC. Available from: [Link]

  • Su, T.-P., et al. The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. 2019. Available from: [Link]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available from: [Link]

  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Available from: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. 2023. Available from: [Link]

  • ResearchGate. (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. 2023. Available from: [Link]

  • Scilit. Studies on analgesic agents. 1. Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. Available from: [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. 2024. Available from: [Link]

  • Innoscience. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. 2020. Available from: [Link]

Sources

Application Notes & Protocols: Formulation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol, a novel aryl-piperazine derivative, for in vivo pharmacokinetic (PK) and efficacy studies. The inherent physicochemical properties of this compound, characterized by a lipophilic bromophenyl group and a basic piperazine moiety, suggest poor aqueous solubility at physiological pH, a common challenge in preclinical development.[1][2] This guide outlines a systematic approach, beginning with essential preformulation assessment and progressing to the development of tailored formulations for both oral (P.O.) and intravenous (I.V.) administration. The protocols detailed herein are designed to ensure the development of stable, homogenous, and bioavailable formulations, which are critical for generating reliable and reproducible in vivo data.

Introduction: The Formulation Challenge

The successful in vivo evaluation of new chemical entities (NCEs) is critically dependent on the development of an appropriate drug delivery system. A significant portion of NCEs emerging from drug discovery pipelines are poorly water-soluble, which can lead to low and erratic bioavailability, thereby complicating the interpretation of toxicology and efficacy data.[3][4] The structure of this compound presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge: low solubility and potentially variable permeability.

The piperazine group confers a basic nature to the molecule, making its solubility highly dependent on pH.[5][6] While solubility is expected to be higher in the acidic environment of the stomach, it is likely to decrease significantly upon transit to the higher pH of the small intestine, risking precipitation and incomplete absorption.[2] Therefore, the primary objective of this formulation guide is to overcome these solubility limitations to achieve adequate systemic exposure for preclinical assessment.

Preformulation Studies: Characterizing the API

Before formulation development can commence, a thorough characterization of the active pharmaceutical ingredient (API) is essential.[7][8][9][10] These preformulation studies provide the foundational data required to make informed decisions about vehicle selection and formulation strategy.[11]

Physicochemical Property Assessment

A summary of the key physicochemical properties to be determined is presented in Table 1.

Table 1: Essential Preformulation Parameters

ParameterMethod(s)Rationale
Appearance Visual InspectionProvides a basic description of the physical state (e.g., color, form).[9]
Solubility Shake-flask method in various media (pH 1.2, 4.5, 6.8, 7.4 buffers; water; organic solvents)Determines the pH-solubility profile and identifies potential solubilization strategies.[12]
pKa Potentiometric titration, UV-spectrophotometryQuantifies the ionization constant of the piperazine moiety, which is critical for predicting pH-dependent solubility.[1]
LogP/LogD Shake-flask (octanol/water), HPLC-based methodsMeasures the lipophilicity of the compound, which influences its solubility and permeability.[1]
Melting Point Differential Scanning Calorimetry (DSC)Indicates the physical state (crystalline or amorphous) and provides information on purity.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM)Identifies the polymorphic form, which can impact solubility and stability.[11]
Stability Forced degradation studies (acid, base, oxidation, heat, light)Assesses the intrinsic chemical stability of the API and identifies potential degradation pathways.[8]
Preformulation Workflow Diagram

The following diagram illustrates the logical flow of preformulation studies.

Preformulation_Workflow cluster_0 API Characterization cluster_1 Stability & Compatibility cluster_2 Decision Making API API Synthesis & Initial Characterization Organoleptic Organoleptic Properties (Color, Odor, Form) API->Organoleptic SolidState Solid-State Analysis (XRPD, DSC, PLM) API->SolidState pKa pKa Determination API->pKa LogP LogP/LogD Measurement API->LogP Solubility Solubility Profiling (pH-dependent, solvents) SolidState->Solubility FormulationStrategy Formulation Strategy Selection Solubility->FormulationStrategy pKa->FormulationStrategy LogP->FormulationStrategy ForcedDeg Forced Degradation (Chemical Stability) ExcipientCompat Excipient Compatibility Screening ForcedDeg->ExcipientCompat ExcipientCompat->FormulationStrategy

Caption: Preformulation study workflow.

Formulation Development for Oral (P.O.) Administration

For early preclinical studies, simple solution or suspension formulations are often preferred due to their ease of preparation.[13] The choice between these will be dictated by the solubility data obtained during preformulation.

Strategy 1: pH-Adjusted Aqueous Solution

Given the basic nature of the piperazine moiety, the most straightforward approach is to form a salt in situ by lowering the pH. This can significantly increase aqueous solubility.[5][14][15]

Protocol 3.1: Preparation of a Citrate-Buffered Oral Solution

  • Vehicle Preparation: Prepare a 50 mM citrate buffer solution. Start with citric acid and adjust the pH to approximately 3.0-4.0 with sodium hydroxide or sodium citrate. The final pH should be at least 2 units below the pKa of the compound to ensure complete ionization.

  • API Dissolution: Weigh the required amount of this compound and add it to approximately 80% of the final volume of the citrate buffer.

  • Solubilization: Stir the mixture using a magnetic stirrer until the API is fully dissolved. Gentle warming (up to 40°C) may be applied if necessary, but stability at this temperature must be confirmed.

  • Final Volume Adjustment: Once dissolved, add the remaining citrate buffer to reach the final target volume and stir to ensure homogeneity.

  • Characterization: Confirm the final pH and visually inspect for any precipitation or particulates. The concentration of the API should be verified by a suitable analytical method (e.g., HPLC-UV).

Strategy 2: Co-Solvent System

If pH adjustment alone is insufficient to achieve the target concentration, the use of a co-solvent system can be employed to increase the solubility of the lipophilic compound.[5]

Protocol 3.2: Preparation of a PEG 400/Water Oral Solution

  • Co-solvent Preparation: Prepare a mixture of Polyethylene Glycol 400 (PEG 400) and water. A common starting ratio is 40:60 (v/v).

  • API Dissolution: Weigh the API and dissolve it first in the PEG 400 portion with stirring.

  • Aqueous Addition: Slowly add the water portion to the PEG 400/API mixture while continuously stirring.

  • Homogenization: Continue stirring until a clear, homogenous solution is obtained.

  • Characterization: Visually inspect the final formulation for clarity. Verify the API concentration analytically.

Strategy 3: Aqueous Suspension

If the required dose is high and cannot be achieved in a solution, a uniform suspension is the next best alternative.[16] The goal is to ensure a homogenous dose can be administered throughout the study.

Protocol 3.3: Preparation of a Carboxymethyl Cellulose (CMC) Suspension

  • Vehicle Preparation: Slowly add 0.5% (w/v) sodium carboxymethyl cellulose (low viscosity grade) to purified water while vortexing or homogenizing to prevent clumping. Allow the mixture to hydrate fully (this may take several hours or overnight).

  • Wetting Agent (Optional): To improve the dispersibility of the hydrophobic API, a small amount of a surfactant like Tween 80 (e.g., 0.1% v/v) can be added to the vehicle.

  • API Addition: Weigh the API and triturate it to a fine powder to ensure particle size uniformity. Gradually add the API to the vehicle while stirring continuously with a magnetic stirrer or overhead mixer.

  • Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Characterization: Visually inspect for uniformity. Before each dose administration, the suspension must be re-suspended by shaking or vortexing. The stability and homogeneity of the suspension should be assessed over the expected duration of use.

Formulation Development for Intravenous (I.V.) Administration

I.V. formulations have stringent requirements, including sterility, isotonicity, and freedom from particulates. For poorly soluble compounds, solubilizing excipients are almost always necessary.[17][18]

Strategy: Solubilization with a Co-solvent and Surfactant System

A common and effective approach for I.V. formulations of poorly soluble compounds is to use a combination of co-solvents and non-ionic surfactants.[17][18]

Protocol 4.1: Preparation of a Solutol HS 15/Ethanol I.V. Formulation

Disclaimer: This formulation is intended for preclinical animal studies only and is not suitable for human use. All components must be sterile.

  • Solubilizing Vehicle Preparation: In a sterile container, prepare the vehicle by mixing Solutol HS 15 (a polyoxyethylene-660-hydroxystearate), absolute ethanol, and Water for Injection (WFI). A typical starting ratio could be 10% Solutol HS 15, 10% ethanol, and 80% WFI (v/v/v).

  • API Dissolution: Weigh the sterile API and dissolve it in the ethanol portion first.

  • Addition of Solubilizer: Add the Solutol HS 15 to the ethanol/API mixture and stir until homogenous.

  • Aqueous Dilution: Slowly add the WFI to the organic phase with continuous stirring. The solution may appear slightly opalescent but should be free of visible particulates.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Characterization: The final formulation must be visually inspected for particulates against a black and white background. The API concentration should be confirmed, and pH should be measured. Osmolality should also be checked to ensure it is close to physiological levels.

Analytical Characterization and Quality Control

All formulations must be characterized to ensure they meet the required quality attributes.

Analytical Methodology

A validated analytical method is required for the quantification of this compound. Given the presence of a chromophore (bromophenyl group) and the piperazine moiety, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.[19][20][21] For more sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[19][21][22]

Table 2: Example HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min
Detection Wavelength ~225 nm (to be determined by UV scan)
Injection Volume 10 µL
Formulation Quality Control Workflow

QC_Workflow cluster_0 Formulation Preparation cluster_1 Quality Control Testing cluster_2 Release for In Vivo Study Prep Prepare Formulation (P.O. or I.V.) Visual Visual Inspection (Clarity, Color, Particulates) Prep->Visual pH_Osmolality pH & Osmolality Measurement (I.V. only) Prep->pH_Osmolality Concentration Concentration Assay (HPLC-UV / LC-MS) Prep->Concentration Release Release to Vivarium Visual->Release pH_Osmolality->Release Stability Short-term Stability (Benchtop, Refrigerated) Concentration->Stability Stability->Release

Caption: Quality control workflow for formulation release.

Conclusion and Recommendations

The development of a suitable formulation for this compound is a critical step for its advancement through preclinical in vivo studies. The strategies outlined in this guide provide a systematic and scientifically-grounded approach to overcoming the anticipated challenge of poor aqueous solubility. It is recommended to start with the simplest formulation approach (pH-adjusted solution) and progress to more complex systems as dictated by the preformulation data and the required dose. Rigorous analytical characterization and quality control are paramount to ensuring the integrity of the in vivo studies and the reliability of the resulting data.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • PH and Solvent Effect on Drug Solubility.
  • World Pharma Today. (2025).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • A Review on Analytical Methods for Piperazine Determin
  • Tablets & Capsules. (2025).
  • Coriolis Pharma.
  • JOCPR.
  • Emerging Excipients in Parenteral Medic
  • UPM Pharmaceuticals.
  • SciELO.
  • Excipients Use in Parenteral and Lyophilized Formul
  • PHARMACEUTICAL SCIENCES.
  • PMC. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • Exp.
  • A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES. (2016).
  • Almac.
  • PubMed. (2013). Vehicle selection for nonclinical oral safety studies.
  • Excipients and Their Use in Injectable Products. (2015).
  • ResearchGate.
  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantit
  • PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Indian Journal of Pharmaceutical Sciences.
  • Benchchem.
  • PMC. In vivo screening of subcutaneous tolerability for the development of novel excipients.
  • Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection.
  • ResearchGate. (2016). (PDF)
  • FDA. (2018). Use of Liquids and/or Soft Foods as Vehicles for Drug Administration: General Considerations for Selection and In Vitro Methods.
  • Admescope. (2019).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format directly addresses common challenges encountered during the purification of this amino alcohol derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: Understanding the potential byproducts of your synthesis is the first step toward effective purification. The most common synthesis route for this compound is the nucleophilic ring-opening of 4-bromostyrene oxide with piperazine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 4-bromostyrene oxide and piperazine.

  • Di-substituted Piperazine: The formation of 1,4-bis(2-(4-bromophenyl)-2-hydroxyethyl)piperazine can occur if both nitrogen atoms of the piperazine ring react with the epoxide. Using an excess of piperazine during the synthesis can help to minimize this byproduct.[1]

  • Regioisomer: While the desired product results from the nucleophilic attack of piperazine on the less sterically hindered carbon of the epoxide (an SN2-type reaction), a small amount of the regioisomer, 1-(4-bromophenyl)-2-(piperazin-1-yl)ethan-1-ol, may form.[1]

  • Byproducts from Starting Materials: Impurities present in the initial 4-bromostyrene oxide and piperazine can be carried through the reaction.

Q2: I am having trouble with column chromatography. My product is streaking badly on the silica gel column. What can I do?

A2: This is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel. The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing of the peaks.

Here are some effective strategies to overcome this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (TEA) or ammonium hydroxide are commonly used for this purpose, typically at a concentration of 0.1-1% (v/v).[1]

  • Use of a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.

  • Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product. This will provide better separation from both less polar and more polar impurities.

Below is a sample protocol for flash column chromatography:

Protocol 1: Flash Column Chromatography with Basic Modifier

  • Stationary Phase: Silica gel (230-400 mesh). The amount should be 50-100 times the weight of your crude product.[2]

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) with 0.5% triethylamine (TEA). For example, start with 100% DCM and gradually increase to 5% methanol in DCM. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis first.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial eluent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase according to your predetermined gradient.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q3: My product seems to be an oil and won't crystallize. How can I induce crystallization?

A3: It is not uncommon for amino alcohols to be difficult to crystallize from a single solvent. Here are several techniques to try:

  • Two-Solvent Recrystallization: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution, and then allow it to cool slowly.[3]

  • Salt Formation: Converting the basic free base into a salt can significantly enhance its crystallinity. The hydrochloride or citrate salts are common choices.[1] This can be achieved by dissolving the crude product in a suitable solvent (e.g., ethanol or isopropanol) and adding a solution of the corresponding acid (e.g., HCl in ethanol). The resulting salt will often precipitate out and can be purified by recrystallization.

  • Scratching and Seeding: If you have a small amount of pure solid, you can add a "seed" crystal to the supersaturated solution to initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemTypeRationale
Ethanol/WaterTwo-SolventThe product is likely soluble in hot ethanol and less soluble in water.
Isopropanol/HexaneTwo-SolventIsopropanol is a good solvent for polar compounds, while hexane is non-polar and will act as the anti-solvent.
Ethyl Acetate/HexanesTwo-SolventA common combination for compounds of intermediate polarity.[4]
EthanolSingle-SolventIf the product has suitable solubility characteristics (soluble when hot, insoluble when cold).
Q4: How can I effectively remove the di-substituted piperazine byproduct?

A4: The di-substituted byproduct, 1,4-bis(2-(4-bromophenyl)-2-hydroxyethyl)piperazine, is significantly larger and generally less polar than your desired mono-substituted product. This difference in polarity can be exploited for separation.

  • Column Chromatography: As described in A2, a well-optimized gradient column chromatography should effectively separate the mono- and di-substituted products. The di-substituted product will likely elute at a different retention time.

  • Fractional Crystallization: If you can find a solvent system where the solubilities of the two compounds are sufficiently different, fractional crystallization may be possible. This is often a trial-and-error process.

Q5: What is the best way to confirm the purity of my final product?

A5: A combination of analytical techniques is essential to confirm the purity and identity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the protons on the carbon bearing the hydroxyl group, and the piperazine protons. The integration of these signals should correspond to the number of protons in the molecule. ¹³C NMR will confirm the number of unique carbon atoms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will confirm the molecular weight of your compound and give a good indication of its purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will show the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine in the piperazine ring.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used for quantitative purity analysis.[5]

Purification Workflow and Logic

The following diagram illustrates a typical purification workflow for this compound, highlighting the decision-making process based on the nature of the crude product.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup AqueousLayer Aqueous Layer (Product as Salt) Extraction->AqueousLayer OrganicWash Wash with Organic Solvent (Removes Neutral Impurities) AqueousLayer->OrganicWash Basification Basify Aqueous Layer & Extract with Organic Solvent AqueousLayer->Basification CrudeFreeBase Crude Free Base Basification->CrudeFreeBase Chromatography Column Chromatography (Silica Gel + TEA) CrudeFreeBase->Chromatography Primary Purification SemiPure Semi-Pure Product Chromatography->SemiPure Recrystallization Recrystallization (e.g., Ethanol/Water) SemiPure->Recrystallization Final Polishing PureProduct Pure Product (this compound) Recrystallization->PureProduct Analysis Purity & Identity Confirmation (NMR, LC-MS, FTIR) PureProduct->Analysis

Caption: Purification workflow for this compound.

References

  • BenchChem. Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Accessed February 2024.
  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951.
  • Sniady, A., Morreale, M. S., & Dembinski, R. (2007). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Organic Syntheses, 84, 199-208.
  • Stoyanova, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Karaduman, A. B., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 14(5), 3267-3283. [Link]

  • Wang, Q., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]

  • BenchChem. Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Accessed February 2024.
  • ResearchGate. Results of different types of reactions carried out in the piperazine-functionalized catalytic microreactor a. Accessed February 2024.
  • Reddit. Recrystallization with two solvents. Accessed February 2024. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Accessed February 2024.
  • Google Patents.
  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Accessed February 2024. [Link]

  • Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Accessed February 2024.
  • Organic Syntheses. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Accessed February 2024.
  • Google Patents. Synthetic method of 1- (4-bromophenyl) piperidine. Accessed February 2024.
  • Sigma-Aldrich. 1-[2-(4-bromophenyl)ethyl]piperazine. Accessed February 2024.
  • ChemicalBook. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0. Accessed February 2024.
  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Accessed February 2024.
  • Thermo Fisher Scientific. picoSpin 45: Microscale Flash Column Chromatography of a Mixture of Ferrocene and Acetylferrocene. Accessed February 2024.
  • Sigma-Aldrich. 1-(4-bromophenyl)piperazine 95%. Accessed February 2024.
  • Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
  • Research and Reviews. Column Chromatography in Pharmaceutical Analysis. Accessed February 2024.

Sources

Overcoming solubility issues of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol in biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex synthetic molecules.

2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol presents a classic biopharmaceutical challenge. Structurally, it is a chimeric molecule: the 4-bromophenyl group is highly lipophilic and drives rapid precipitation in aqueous media, while the piperazine ring and ethanol moiety offer handles for hydrogen bonding and ionization. Piperazine derivatives notoriously exhibit low aqueous solubility in their free base form due to this dominant hydrophobic nature 1.

Below is our comprehensive troubleshooting guide to overcoming these solubility hurdles without compromising the integrity of your biological assays.

Triage & Optimization Workflow

Before altering your assay conditions, it is critical to align the physicochemical properties of the compound with the biological limitations of your specific assay.

Workflow Issue Precipitation of 2-(4-Bromophenyl)- 2-(piperazin-1-yl)ethan-1-ol Analyze Analyze Physicochemical Profile (Lipophilic Core + Basic Amine) Issue->Analyze Path1 pH / Salt Strategy Analyze->Path1 Path2 Co-Solvent Strategy Analyze->Path2 Path3 Carrier Strategy Analyze->Path3 Salt In Situ Salt Formation (e.g., HCl, Mesylate) Path1->Salt Tolerates pH < 7.0 DMSO DMSO Step-Down Dilution (Final < 0.5% v/v) Path2->DMSO Cells tolerate DMSO Cyclo HP-β-CD Complexation (Hydrophobic Inclusion) Path3->Cyclo Free base required Validate Validate via Kinetic Solubility Assay (Nephelometry / HPLC) Salt->Validate DMSO->Validate Cyclo->Validate

Decision matrix for optimizing the aqueous solubility of piperazine derivatives in biological assays.

Troubleshooting FAQs: The Causality of Precipitation

Q1: My compound dissolves perfectly in 100% DMSO, but the moment I add it to my cell culture media, it turns cloudy. Why? The Causality: You are experiencing "kinetic precipitation" or solvent shock. In 100% DMSO, the lipophilic bromophenyl group is thermodynamically stabilized by an organic solvation shell. When you pipette this directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water faster than the compound can disperse. The lipophilic core is suddenly exposed to a high-dielectric aqueous environment, forcing the molecules to aggregate and precipitate out of solution 2. The Fix: You must use a step-down dilution method (see Protocol 1) and ensure the final DMSO concentration remains below the cytotoxic threshold, which is typically <0.5% (v/v) for most cell lines 2.

Q2: I want to avoid organic solvents entirely. How can I leverage the compound's structure to improve solubility? The Causality: The piperazine ring contains basic nitrogen atoms. Converting the neutral free base into a salt (e.g., hydrochloride or mesylate) is a highly effective method to enhance aqueous solubility 3. By protonating the nitrogen, you convert a lipophilic molecule into a charged, highly water-soluble ion. The Fix: Generate an in situ salt (see Protocol 2). This alters the ionization state without changing the covalent structure of the active pharmacophore.

Q3: My assay requires the free base form at physiological pH, and my cells are sensitive to DMSO. What is the best carrier molecule? The Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here. Cyclodextrins possess a hydrophilic outer surface and a hydrophobic inner cavity 4. The lipophilic bromophenyl moiety of your compound fits geometrically into this cavity, sequestering it from water and forming a molecularly dispersed, water-soluble inclusion complex .

Q4: I used HP-β-CD and my compound dissolved, but now my cellular assay shows no biological activity. What happened? The Causality: You have encountered the "solubility-permeability interplay." While cyclodextrins massively increase apparent aqueous solubility, the resulting inclusion complex is too large and hydrophilic to permeate the lipophilic cell membrane 6. Only the free drug—released via equilibrium—can be absorbed. If you use too much cyclodextrin, the equilibrium shifts entirely to the complexed state, starving the cells of the active drug.

Mechanism FreeDrug Free Drug (Lipophilic) Complex Inclusion Complex FreeDrug->Complex + Membrane Cell Membrane FreeDrug->Membrane Absorbed CD HP-β-CD (Carrier) CD->Complex + Complex->FreeDrug Release Complex->Membrane Blocked

Mechanism of HP-β-CD inclusion complexation and the solubility-permeability tradeoff.

Quantitative Strategy Comparison

StrategyPrimary MechanismMax Conc. Achievable (Est.)Assay CompatibilityKey Limitation
Co-Solvent (DMSO) Reduces dielectric constant of the aqueous medium.Moderate (10–50 µM)Low (Toxicity limits)High risk of kinetic precipitation upon dilution.
Salt Formation (HCl) Ionization of the basic piperazine nitrogen.High (>1 mM)HighMay transiently alter local pH; requires buffering.
HP-β-CD Complexation Encapsulation of the hydrophobic bromophenyl ring.Very High (>5 mM)HighPermeability tradeoff; requires precise molar ratios.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to your biological assay without passing the validation check.

Protocol 1: Controlled DMSO Step-Down Dilution

Purpose: To prevent solvent shock and kinetic precipitation when using organic solvents.

  • Stock Preparation: Dissolve the solid compound in 100% molecular-biology grade DMSO to create a highly concentrated stock (e.g., 10 mM). Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Prepare a 10x intermediate stock by pipetting the 100% DMSO stock into an intermediate buffer containing 10% DMSO and 90% assay media. Pipette slowly while vortexing the receiving tube.

  • Final Dilution: Dilute the intermediate stock 1:10 into your final assay media. The final DMSO concentration will be 1% (or adjust volumes to reach the standard <0.5% threshold) 2.

  • Validation Check (Nephelometry): Read the absorbance of the final solution at 600 nm in a spectrophotometer. An

    
     compared to a vehicle-only blank indicates micro-precipitation has occurred. If so, you must lower the final target concentration.
    
Protocol 2: In Situ Hydrochloride Salt Generation

Purpose: To permanently increase aqueous solubility by protonating the piperazine ring.

  • Suspension: Suspend 10 mg of the free base compound in a minimal volume (approx. 0.5 mL) of absolute ethanol.

  • Acidification: While stirring continuously, add 1.05 molar equivalents of 0.1 M HCl (prepared in ethanol) dropwise to the suspension. The solution should become clear as the salt forms and dissolves in the ethanol.

  • Evaporation: Evaporate the ethanol under a gentle stream of nitrogen gas to yield the solid hydrochloride salt.

  • Reconstitution: Dissolve the resulting solid directly into your aqueous assay buffer.

  • Validation Check (pH Profiling): Measure the pH of the final aqueous solution. Because piperazine salts can act as weak acids, ensure the final pH remains within the physiological tolerance of your cells (pH 7.2–7.4). Adjust with dilute NaOH only if strictly necessary, as over-titration will revert the compound to the insoluble free base.

Protocol 3: HP-β-CD Inclusion Complexation

Purpose: To solubilize the free base without organic solvents using a hydrophobic carrier.

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer.

  • Complexation: Add the solid this compound directly to the cyclodextrin solution. Do not dissolve in DMSO first.

  • Equilibration: Vortex vigorously, then incubate the suspension on an orbital shaker at 37°C for 24 hours. Complexation is an endothermic equilibrium process and requires time and kinetic energy.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved drug.

  • Validation Check (HPLC Quantification): Do not assume 100% of the drug dissolved. Carefully withdraw the supernatant and quantify the exact concentration of the dissolved inclusion complex using a validated HPLC method prior to dosing your biological assay.

References

  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Academia.edu. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at:[Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PMC (NIH). Available at:[Link]

Sources

Stability testing of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol. It is designed to offer practical, in-depth guidance and troubleshooting advice to navigate the complexities of stability studies for this particular molecule.

Part 1: Understanding the Molecule and Potential Instabilities

Before embarking on formal stability studies, it is crucial to understand the inherent chemical liabilities of this compound. An analysis of its structure reveals several functional groups that could be susceptible to degradation under various stress conditions.

  • Piperazine Moiety: The piperazine ring is known to be susceptible to oxidation, which can lead to the formation of N-oxides, ring-opening products, or other related impurities.[1]

  • Bromophenyl Group: Aryl bromides can be sensitive to light (photolysis), potentially leading to dehalogenation or other radical-mediated reactions. Thermal stress may also impact compounds with this group.

  • Ethanol Group: The secondary alcohol is a potential site for oxidation to a ketone. Dehydration is another possible degradation pathway, especially under acidic conditions and/or heat.

  • Chiral Center: The molecule contains a chiral center at the carbon bearing the hydroxyl and bromophenyl groups. It is important to monitor for any potential racemization during stability studies.

This initial assessment informs the design of a comprehensive forced degradation study to intentionally stress the molecule and identify potential degradation products and pathways.[2]

Part 2: Forced Degradation Studies - Troubleshooting and FAQs

Forced degradation or stress testing is a critical first step to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3][4] The following sections address common questions and issues encountered during these studies.

FAQ 1: Hydrolytic Stability

Question: I am observing significant degradation of this compound under acidic (0.1N HCl) and basic (0.1N NaOH) conditions, but not in neutral pH. What are the likely degradation pathways?

Answer:

Under acidic conditions, the piperazine nitrogen atoms will be protonated. While this may increase solubility, the primary concern would be acid-catalyzed dehydration of the secondary alcohol, leading to the formation of an alkene. Under basic conditions, the hydroxyl group is less likely to be involved. However, the piperazine ring can still be susceptible to degradation.[1] It is also important to consider the potential for base-catalyzed oxidation if atmospheric oxygen is not excluded.

Troubleshooting:

  • Unclear Degradation Profile: If your chromatogram shows multiple, poorly resolved peaks, consider adjusting the gradient of your HPLC method to better separate the degradants.

  • Mass Imbalance: If the decrease in the parent peak area does not correlate with the increase in degradant peak areas, your primary degradant may not be UV-active or may have a very different extinction coefficient. Consider using a mass spectrometer (LC-MS) to identify all components.

FAQ 2: Oxidative Degradation

Question: After exposing my sample to 3% hydrogen peroxide, I see a major new peak in my HPLC analysis. What is the likely identity of this degradant?

Answer:

The most probable site of oxidation is the piperazine ring. One or both of the nitrogen atoms can be oxidized to form N-oxides. Another possibility is the oxidation of the secondary alcohol to a ketone.

Troubleshooting:

  • Over-degradation: If you observe a loss of more than 20% of the parent peak, the stress condition is too harsh. Reduce the concentration of hydrogen peroxide, the temperature, or the duration of the study. The goal of forced degradation is to achieve 5-20% degradation to ensure that the primary degradation products are observed.

  • No Degradation: If no degradation is observed, you can increase the concentration of the oxidizing agent, elevate the temperature (e.g., to 50°C), or extend the exposure time.

FAQ 3: Photostability

Question: My solid sample of this compound turned slightly yellow after exposure to light in a photostability chamber. What could be the cause?

Answer:

The bromophenyl group is the most likely culprit for photosensitivity. UV radiation can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species that can then participate in a variety of secondary reactions, potentially leading to colored degradants. The ICH Q1B guideline provides a standardized approach for photostability testing.[5][6][7]

Troubleshooting:

  • Inconclusive Results: Always include a dark control sample stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.[8]

  • Packaging Considerations: If significant degradation is observed, the study should be repeated with the compound in its intended packaging to determine if the packaging provides adequate protection from light.[7][8]

FAQ 4: Thermal Stability

Question: I am conducting a thermal stability study at 60°C and see a slow but steady decrease in the parent compound with the emergence of a few minor degradants. What should I investigate?

Answer:

At elevated temperatures, multiple degradation pathways could be at play. Dehydration of the alcohol is a possibility. The piperazine ring can also undergo thermal degradation.[9] Furthermore, solid-state reactions can be complex and may be influenced by the crystal form of the compound.

Troubleshooting:

  • Physical Changes: In addition to chemical analysis, it is important to document any physical changes such as melting, discoloration, or changes in crystal form.

  • Kinetic Analysis: By taking samples at multiple time points, you can determine the rate of degradation and potentially estimate the shelf-life under different storage conditions, as outlined in ICH Q1E.[10]

Part 3: Methodology and Protocols

A robust and well-documented protocol is essential for a successful stability study.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[11]

Typical Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Column Temperature: 30°C

This method should be validated according to ICH Q2(R1) guidelines.

Forced Degradation Protocol

The following table summarizes typical stress conditions for forced degradation studies.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1N HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1N NaOH and heat at 60°C for 24 hours.
Oxidation Dissolve the compound in a solution of 3% H₂O₂ at room temperature for 24 hours.
Photostability Expose the solid compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[6]
Thermal Degradation Store the solid compound at 60°C for 7 days.

Note: These are starting conditions and may need to be adjusted based on the observed stability of the molecule.

Part 4: Data Interpretation and Visualization

Data Summary

All quantitative data from the stability studies should be tabulated for easy comparison.

Stress Condition% Assay of Parent Compound% Total DegradantsObservations
Control 1000White powder
Acid Hydrolysis 85.214.8Solution remained clear
Base Hydrolysis 92.57.5Solution remained clear
Oxidation 89.110.9Solution remained clear
Photostability 98.71.3Slight yellowing of powder
Thermal Degradation 99.10.9No change in appearance
Experimental Workflow Diagram

Stability_Testing_Workflow cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formal Stability Studies (ICH Guidelines) cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) A->B C Identify Degradation Products (LC-MS) B->C D Long-Term Stability (e.g., 25°C/60% RH) C->D E Accelerated Stability (e.g., 40°C/75% RH) C->E F Intermediate Stability (if required) C->F G Analyze Samples at Time Points D->G E->G F->G H Evaluate Data & Determine Shelf-life G->H I Prepare Stability Report H->I

Caption: Workflow for Stability Testing of a New Drug Substance.

Degradation Pathway Hypothesis

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 2-(4-Bromophenyl)-2- (piperazin-1-yl)ethan-1-ol Acid Acid/Heat Parent->Acid Dehydration Oxidation Oxidation (H₂O₂) Parent->Oxidation N-Oxidation Parent->Oxidation Alcohol Oxidation Light Photolysis (UV/Vis) Parent->Light Dehalogenation Dehydrated Dehydrated Product (Alkene) Acid->Dehydrated N_Oxide Piperazine N-Oxide Oxidation->N_Oxide Ketone Oxidized Product (Ketone) Oxidation->Ketone Debrominated Debrominated Product Light->Debrominated

Caption: Hypothesized Degradation Pathways for this compound.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • ICH Q1E: Evaluation of Stability Data. Available from: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available from: [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • Understanding ICH Photostability Testing. Q-Lab. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available from: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available from: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available from: [Link]

  • Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Regina. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. PMC. Available from: [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. Available from: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available from: [Link]

  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores. Available from: [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available from: [Link]

  • Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditi. "Gheorghe Asachi" Technical University of Iasi. Available from: [Link]

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization. Available from: [Link]

  • The Thermal Degradation Process of Tetrabromobisphenol A. Request PDF. Available from: [Link]

  • Thermal degradation of tetrabromobisphenol A: emission of polybrominated dibenzo-p-dioxins and dibenzofurans and other organic compounds. ResearchGate. Available from: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available from: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Assay and Stability Testing. ScienceDirect. Available from: [Link]

Sources

Optimization of HPLC method for 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Analytical Support Center resource. It is designed to assist researchers encountering specific challenges with the HPLC analysis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol .

Subject: HPLC Analysis of this compound Ticket Type: Method Development & Troubleshooting Status: Open for Consultation

Molecule Profile & Analytical Challenges

Before initiating any chromatographic run, you must understand the physicochemical "personality" of your analyte. This molecule presents a classic "Dual-Constraint" challenge in chromatography:

FeatureChemical BasisThe Chromatographic Challenge
Piperazine Ring Secondary Amine (Basic, pKa ~9.8)Severe Peak Tailing. At neutral pH, the protonated amine interacts strongly with residual silanols on the silica column surface, causing non-Gaussian peak shapes.
Bromophenyl Group Halogenated AromaticHydrophobicity & UV Selectivity. Requires sufficient organic modifier (ACN/MeOH) for elution. The bromine atom provides specific UV absorbance shifts distinct from simple benzene.[1]
Ethanol Chain Hydroxyl GroupPolarity. Adds hydrogen bonding potential, which can cause retention time shifts if the mobile phase water content is not strictly controlled.

Core Protocol: The "Gold Standard" Starting Point

Do not start with a generic gradient. Based on the piperazine moiety, you have two distinct pathways.[2] Path A (High pH) is recommended for modern labs with hybrid-silica columns. Path B (Low pH) is for labs restricted to traditional silica columns.

Path A: High pH Strategy (Recommended)

Why? At pH 10.5, the piperazine amine is uncharged (neutral). This eliminates ionic interaction with silanols, resulting in sharp, symmetrical peaks without needing amine modifiers.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C (Improves mass transfer for basic amines).

  • Detection: UV @ 254 nm (Bromophenyl specificity) and 220 nm (High sensitivity).

Path B: Low pH "Ion-Suppression" Strategy

Why? At pH 3.0, silanols are protonated (neutral), preventing them from binding to the positively charged analyte.

  • Column: Base-Deactivated Silica (BDS) C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Critical Additive: If tailing persists, add 0.1% Triethylamine (TEA) to the buffer.

  • Mobile Phase B: Methanol (Preferred over ACN for selectivity in this mode).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 25°C.

Gradient Profile (Universal Starting Point)
Time (min)% Mobile Phase BEvent
0.010Injection
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010Ready for next injection

Troubleshooting Center (FAQ & Logic Trees)

Ticket #001: "My peak looks like a shark fin (Severe Tailing)."

Diagnosis: Secondary Silanol Interaction.[4][5][6] The protonated nitrogen in the piperazine ring is ion-exchanging with the ionized silanols (Si-O⁻) on the column stationary phase.

Resolution Protocol:

  • Check pH: Is your buffer pH between 4.0 and 8.0? This is the "Danger Zone" where both the amine and silanols are charged. Move to pH < 3.0 or pH > 10.0.

  • Add Competitor: If using Low pH, add Triethylamine (TEA) (5-10 mM) to the aqueous mobile phase. TEA saturates the active silanol sites, blocking the drug from binding.

  • Switch Column: Move to a "End-capped" or "Sterically Protected" column designed specifically for bases.

Ticket #002: "The retention time drifts by 0.5 min every run."

Diagnosis: Column Equilibration Failure or pH Sensitivity. Piperazine derivatives are highly sensitive to pH changes near their pKa.

Resolution Protocol:

  • Buffer Capacity: Ensure your buffer concentration is at least 10-20 mM. 0.1% Formic acid (often used in LC-MS) has weak buffering capacity at pH 3.0. Switch to Phosphate.

  • Temperature Control: A 1°C fluctuation can shift retention for basic amines. Ensure the column oven is stable.

  • Re-equilibration: Extend the post-gradient hold (Time 18.1 to 23.0 in the table above). Basic compounds often "drag" on the column and modify the surface charge state.

Ticket #003: "I see a 'Ghost Peak' in the blank."

Diagnosis: Carryover. The hydrophobic bromophenyl group combined with the basic amine causes the molecule to stick to the injector needle or valve seals.

Resolution Protocol:

  • Needle Wash: Change needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid. The acid helps solubilize the basic amine.

  • Run Time: Ensure the gradient goes to 95% Organic for at least 2 minutes to strip the column.

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for optimizing the method based on peak shape and column availability.

MethodOptimization Start Start: Peak Shape Check Tailing Issue: Peak Tailing (As > 1.5) Start->Tailing GoodPeak Peak Symmetric (As < 1.2) Start->GoodPeak Proceed to Validation CheckCol Check Column Type Tailing->CheckCol Hybrid Hybrid/High-pH Stable? CheckCol->Hybrid Traditional Traditional Silica? CheckCol->Traditional HighPH Switch to pH 10.0 (Ammonium Bicarbonate) Hybrid->HighPH Best Option LowPH Switch to pH 2.5 (Phosphate Buffer) Traditional->LowPH HighPH->GoodPeak AddTEA Add 5mM Triethylamine (Silanol Blocker) LowPH->AddTEA If tailing persists AddTEA->GoodPeak

Caption: Decision tree for remediating peak tailing in piperazine derivatives. Selects pH strategy based on column chemistry.

Validation Criteria (ICH Q2 R2 Compliance)

Once the method is optimized, it must be validated. For this specific molecule, pay close attention to Specificity and Linearity .

ParameterAcceptance CriteriaSpecific Note for this Molecule
Specificity Resolution > 1.5 from impuritiesBrominated by-products often elute close to the main peak. Ensure separation from des-bromo analogs.
Linearity R² > 0.999Piperazines can adsorb to glass at low concentrations. Use polypropylene vials for low-level standards.
Accuracy 98.0% - 102.0% RecoveryCritical if analyzing in a formulation matrix.
Precision RSD < 2.0% (n=6)Tailing peaks often cause integration variability. Ensure integration parameters are consistent.

Advanced Topic: Chiral Analysis

Since the molecule contains a chiral center at the C2 position, enantiomeric separation may be required.

  • Technique: Normal Phase or Polar Organic Mode.

  • Column: Amylose-based (e.g., Chiralpak AD-H) or Cellulose-based (Chiralcel OD-H).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Note: The Diethylamine (DEA) is mandatory here to suppress the piperazine ionization in normal phase, or the peak will not elute.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

  • Waters Corporation. (2024). XBridge BEH C18 Column Care & Use Manual. Link

Sources

Technical Support Center: Troubleshooting the Synthesis of Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for arylpiperazine synthesis. Arylpiperazines are privileged pharmacophores ubiquitous in central nervous system (CNS) therapeutics and oncology drugs. However, constructing the crucial C–N bond to form these derivatives is frequently complicated by chemoselectivity issues, catalyst poisoning, and purification bottlenecks.

As an Application Scientist, I have designed this guide to move beyond basic reaction setups. Here, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure your syntheses are robust, scalable, and reproducible.

Synthesis Strategy & Route Selection

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic pathway based on the electronic properties of your aryl halide.

RouteSelection Start Aryl Halide + Piperazine CheckAryl Is the aryl ring electron-deficient? Start->CheckAryl SNAr SNAr Pathway (Base, Heat/MW) CheckAryl->SNAr Yes (e.g., -NO2, -F) BH Buchwald-Hartwig (Pd, Base, Ligand) CheckAryl->BH No (e.g., -CH3, -OCH3) Protect Use N-Boc-Piperazine (Prevents Bis-alkylation) SNAr->Protect BH->Protect Product Mono-Arylpiperazine Protect->Product

Figure 1: Decision matrix for selecting the optimal arylpiperazine synthesis route.

Troubleshooting & FAQs

Q: Why am I observing high levels of bis-arylated byproducts in my Buchwald-Hartwig aminations and SNAr reactions?

A: The intrinsic challenge in piperazine functionalization arises from the comparable nucleophilicity of its two secondary nitrogen atoms. Once the first aryl group is installed, the second nitrogen remains highly reactive, leading to undesired bis-alkylation or bis-arylation[1].

The Fix: You must employ either stoichiometric control or protecting-group-assisted substitution. For Nucleophilic Aromatic Substitution (SNAr), using a massive excess of piperazine (e.g., 8 equivalents) kinetically favors mono-substitution and minimizes the double addition product[2]. However, for Buchwald-Hartwig couplings, excess unprotected piperazine is detrimental to the catalyst. The most robust approach is to use a mono-protected derivative like N-Boc-piperazine, which completely masks one nitrogen, ensuring 100% regioselectivity[1].

Q: My palladium-catalyzed coupling with unprotected piperazine stalls at 20% conversion. What is killing the catalyst?

A: Unprotected piperazine is a potent bidentate ligand. It can outcompete your phosphine ligands and chelate the palladium(II) intermediate, forming a stable, catalytically dead square-planar complex. This phenomenon, known as catalyst poisoning, halts the catalytic cycle at the amine coordination step.

The Fix: Switch to a mono-protected piperazine (e.g., N-Boc) to eliminate the bidentate chelation pathway. Additionally, upgrade your catalyst system. First-generation systems like Pd(OAc)₂/BINAP are highly susceptible to poisoning. Modern pre-catalysts, such as Pd-NHC complexes or bulky biaryl phosphines (e.g., BrettPhos), provide immense steric bulk that forces reductive elimination and prevents off-cycle chelation[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineBind Amine Coordination (Piperazine) OxAdd->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot Poison Catalyst Poisoning (Bidentate Chelation) AmineBind->Poison Unprotected Piperazine RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product Arylpiperazine Product RedElim->Product

Figure 2: Buchwald-Hartwig catalytic cycle highlighting the piperazine chelation trap.

Q: We are scaling up our Buchwald-Hartwig amination using continuous flow microreactors, but the reactor keeps clogging. How do we maintain flow?

A: Buchwald-Hartwig aminations require a stoichiometric amount of base (e.g., sodium tert-butoxide or potassium tert-amylate), which reacts with the aryl halide to generate insoluble inorganic salts (NaBr or KBr) in organic solvents like toluene[3]. In a batch reactor, this is merely a suspension; in a microreactor, it causes catastrophic fouling and pressure spikes.

The Fix: Implement acoustic irradiation (ultrasound) across the reactor coils. The cavitation forces keep the generated salts in a fine, microscopic suspension, preventing them from agglomerating and clogging the channels[3].

Quantitative Catalyst Comparison

To aid in selecting the right conditions for your Buchwald-Hartwig aminations, refer to the performance metrics of common catalytic systems below.

Catalyst / Ligand SystemPiperazine SourceReaction TimeTemp (°C)Typical YieldPrimary Issue Addressed
Pd(OAc)₂ / BINAP Unprotected (Excess)12–24 h10050–60%Baseline method; highly prone to bis-arylation and poisoning.
Pd₂(dba)₃ / BrettPhos N-Boc-piperazine4–8 h80–100>85%Overcomes steric hindrance; bulky ligand prevents chelation.
Pd-NHC (e.g., PEPPSI) N-Alkylpiperazine10 min–2 h25–60>90%Highly active at lower temps; ideal for flow chemistry[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to confirm the reaction is proceeding correctly before you commit to time-consuming purifications.

Protocol A: Buchwald-Hartwig Amination (Mono-arylation via Protection Strategy)

Mechanism: Pd-catalyzed C–N cross-coupling utilizing steric bulk to drive reductive elimination.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol%), BrettPhos (2.2 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reactants: Add the aryl halide (1.0 equiv) and N-Boc-piperazine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene to reach a 0.2 M concentration.

  • Reaction & Validation: Seal the flask, remove it from the glovebox, and stir at 80 °C for 6 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a deep red/burgundy (active Pd(0) species) to a cloudy yellow-brown suspension as NaBr/KBr salts precipitate. This visual cue confirms the catalytic cycle is turning over.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Treat the crude N-Boc-arylpiperazine with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to yield the free secondary amine.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of Electron-Deficient Arenes

Mechanism: Addition-elimination via a Meisenheimer complex.

  • Preparation: Dissolve the electron-deficient aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.0 equiv) in anhydrous DMF (0.5 M).

  • Amine Addition: Add anhydrous K₂CO₃ (2.0 equiv) followed by N-Boc-piperazine (1.1 equiv).

    • Note: If using unprotected piperazine to avoid deprotection steps, use 8.0 equivalents of piperazine to kinetically favor mono-substitution[2].

  • Reaction & Validation: Stir at 80 °C for 4–6 hours.

    • Self-Validation Checkpoint: The solution will turn deep yellow or orange. This color change is characteristic of the stabilized Meisenheimer complex intermediate in nitro-aromatic SNAr reactions. Confirm completion via LC-MS (target the [M+H]+ of the product).

  • Workup: Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Technical Support Center: Chiral Separation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the chiral separation of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this chiral amino alcohol. As your Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you achieve robust and reproducible enantioseparation.

The successful separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1][2][3] This resource is structured to address the specific challenges you may encounter during your experiments, presented in a practical question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered during the chiral separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between my enantiomers. What are the first steps I should take?

A: Achieving baseline resolution is the primary goal. When faced with no separation, a systematic approach is crucial.[4] Here is a logical workflow to diagnose the issue:

  • Verify Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[5] For a molecule like this compound, which contains an amino alcohol functional group and aromatic rings, polysaccharide-based CSPs are an excellent starting point.[6][7] Specifically, derivatives of amylose and cellulose, such as those coated or immobilized on a silica support, have demonstrated broad applicability for similar compounds.[7][8]

    • Actionable Advice: Confirm that you are using a suitable CSP. If you are unsure, screening a few different polysaccharide-based columns (e.g., Chiralpak® AD, AS, or immobilized versions like IA, IB, IC) is a standard and effective strategy.[6][9]

  • Re-evaluate Your Mobile Phase: The mobile phase composition dictates the interaction between your analyte and the CSP.

    • Normal-Phase vs. Reversed-Phase: For amino alcohols, normal-phase (using hexane/alkane and an alcohol modifier) or polar organic modes are often successful.[9][10]

    • Mobile Phase Additives: The basic nature of the piperazine moiety in your compound can lead to strong interactions with the silica surface of the column, causing peak tailing and poor resolution.[11][12] The addition of a basic additive, such as diethylamine (DEA) or isopropylamine (IPA), to the mobile phase is often necessary to improve peak shape and resolution.[13][14] Conversely, an acidic additive like trifluoroacetic acid (TFA) can also be used, but its effect on resolution should be experimentally determined.[14]

  • Check System Parameters:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[4]

    • Temperature: Temperature can have a significant impact on chiral separations. It is advisable to control the column temperature using a thermostat. Lowering the temperature often, but not always, increases resolution.[4]

Issue 2: Poor Peak Shape (Tailing)

Q: My peaks are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What is causing this and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like this compound.[11] It is often caused by secondary interactions between the basic piperazine nitrogen and acidic silanol groups on the silica support of the column.[12][15]

Here's how to address it:

  • Mobile Phase Additives: As mentioned previously, adding a competing base to your mobile phase is a highly effective strategy.[11] An additive like DEA will interact with the active silanol sites, minimizing their interaction with your analyte.[16]

  • Column Choice: Using a column with high-purity silica and effective end-capping can reduce the number of available silanol groups.[17]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[18]

Issue 3: Method Scalability for Preparative Chromatography

Q: I have a good analytical separation, but I am struggling to scale it up for preparative purification. What are the key considerations?

A: Scaling up a chiral separation from an analytical to a preparative scale requires careful consideration of several factors to maintain resolution while increasing throughput.[19][20]

  • Column Dimensions and Packing Material: To scale up, you will need to move to a larger diameter column. The productivity of a method scales proportionally to the ratio of the column internal diameters.[19] It is also beneficial to use a column packed with the same stationary phase and particle size as your analytical column to ensure predictable results.

  • Flow Rate and Injection Volume: The flow rate and injection volume need to be scaled proportionally to the cross-sectional area of the preparative column.[19]

  • Sample Loading: A loading study should be performed to determine the maximum amount of sample that can be injected onto the preparative column without compromising the resolution between the enantiomers.[19]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for separating the enantiomers of this compound: HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[10][21]

  • HPLC: Chiral HPLC is a well-established and versatile technique.[2] Polysaccharide-based columns in normal-phase or polar organic mode are often the first choice for method development.[6][7]

  • SFC: SFC is gaining popularity as a "greener" and often faster alternative to normal-phase HPLC.[20][22] It uses supercritical carbon dioxide as the main mobile phase component, which reduces the consumption of organic solvents.[21][22] For amino alcohols, SFC can provide excellent selectivity and efficiency.[23]

The choice between HPLC and SFC may depend on available instrumentation and specific separation goals. For high-throughput screening and preparative applications, SFC can offer significant advantages.[20]

Q2: How do I choose the right mobile phase for my separation?

A2: A systematic screening approach is recommended.[9] For polysaccharide-based CSPs, a common starting point is a mixture of an alkane (like n-hexane or n-heptane) and an alcohol (like isopropanol or ethanol). The ratio of these solvents is adjusted to optimize retention and resolution. As discussed, the addition of a basic modifier (e.g., 0.1% DEA) is often crucial for good peak shape and resolution of basic analytes.[13][14]

Q3: Can I use classical resolution as an alternative to chromatography?

A3: Yes, classical resolution via diastereomeric salt formation is a viable alternative, especially for larger-scale separations.[24] This method involves reacting the racemic amino alcohol with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[24] These salts have different solubilities and can be separated by fractional crystallization.[24] However, this method can be more time-consuming and may require significant optimization of solvents and crystallization conditions.[25]

Data and Protocols

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development
ParameterRecommended ConditionRationale
Column Chiralpak® IC (or similar immobilized cellulose-based CSP)Immobilized polysaccharide columns offer broad selectivity and solvent compatibility.[7][26]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A standard normal-phase condition for chiral separations of amino alcohols.[13][14]
Flow Rate 1.0 mL/minA typical analytical flow rate. Can be optimized for resolution and run time.[4]
Column Temp. 25 °CTemperature control ensures reproducibility.[4]
Detection UV at 225 nmThe bromophenyl group should provide sufficient UV absorbance at this wavelength.[14]
Injection Vol. 10 µLA standard injection volume for analytical HPLC.
Sample Conc. 1 mg/mL in mobile phaseA typical starting concentration.
Experimental Workflow: Chiral Method Development

Below is a generalized workflow for developing a chiral separation method for this compound.

Chiral_Method_Development cluster_prep Preparation cluster_screening Screening & Optimization cluster_validation Validation & Analysis Sample_Prep Sample Preparation (1 mg/mL in mobile phase) System_Prep System & Column Equilibration Sample_Prep->System_Prep 1. Prepare CSP_Screening CSP Screening (e.g., Amylose & Cellulose based) System_Prep->CSP_Screening 2. Equilibrate Mobile_Phase_Opt Mobile Phase Optimization (Solvent ratio & Additives) CSP_Screening->Mobile_Phase_Opt 3. Select best CSP Parameter_Opt Parameter Optimization (Flow Rate & Temperature) Mobile_Phase_Opt->Parameter_Opt 4. Fine-tune Method_Validation Method Validation (Robustness, Linearity, etc.) Parameter_Opt->Method_Validation 5. Finalize Method Data_Analysis Data Analysis (Resolution, %ee) Method_Validation->Data_Analysis 6. Validate

Caption: A stepwise workflow for chiral method development.

References

  • Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Welch, C. J. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Benchchem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • ResearchGate. (2025, December 5). Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (review).
  • Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Umstead, W. (2022, December 9). Preparative Chiral Separations and Scale-Up. Daicel Chiral Technologies.
  • Phenomenex. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers.
  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Daicel Chiral Technologies. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Pirkle, W. H., & Welch, C. J. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S.
  • Parr, M. K., & Wüst, M. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 23(10), 2632.
  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474.
  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation.
  • Ilisz, I., Aranyi, A., & Forró, E. (2018). Analytical and preparative scale separation of enantiomers of chiral drugs. Journal of Pharmaceutical and Biomedical Analysis, 158, 209-228.
  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Poppe, L., et al. (1993). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (11), 1265-1270.
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Nakano, S., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
  • Pergel, E., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(2), 245-260.
  • Fuji, K., et al. (2008). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. Chirality, 20(3-4), 389-394.
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape.
  • Mavrogenis, S., et al. (2018). An Investigation of Peak Shape Models in Chiral Separations.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2), 65-69.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • MDPI. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • European Patent Office. (1999).
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Journal of Chrom
  • Sniady, A., Morreale, M. S., & Dembinski, R. (2007). Electrophilic cyclization with N-iodosuccinimide: Preparation of 5-(4-bromophenyl)-3-iodo-2-(4-methylphenyl)furan. Organic Syntheses, 84, 199-208.
  • Adharvana Chari, M., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1), 1-4.
  • ResearchGate. (2023, January 10). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

Identifying and characterizing impurities in 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you understand that identifying trace impurities is not merely a regulatory checkbox—it is a fundamental requirement for ensuring drug safety and efficacy.

This guide provides authoritative, field-proven troubleshooting strategies for the analytical characterization of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol. By bridging mechanistic organic chemistry with advanced LC-HRMS techniques, this resource empowers you to identify, characterize, and control impurities in compliance with global regulatory standards[1].

Part 1: Structural Origins & Common Impurity Profiles (FAQ)

Q: What are the most common impurities associated with the synthesis of this compound, and why do they form? A: The synthesis of this compound typically relies on the nucleophilic ring opening of 4-bromostyrene oxide by piperazine. The chemical environment directly dictates the impurity profile[2]:

  • Regioisomer (Impurity A): 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol. Formed via an SN2-like attack at the less sterically hindered terminal carbon of the epoxide under basic or neutral conditions.

  • Bis-alkylated Piperazine (Impurity B): Piperazine contains two secondary amines. If the stoichiometry of the epoxide is not strictly controlled, a second epoxide molecule can alkylate the remaining amine, forming a heavy, hydrophobic dimer.

  • N-Oxide Degradant (Impurity C): Formed via oxidative degradation of the piperazine nitrogen during prolonged storage or exposure to atmospheric oxygen.

Table 1: Quantitative Summary of Expected Impurities (LC-HRMS Data)

Impurity Profile Structural Origin Monoisotopic Mass (Da) Expected m/z[M+H]⁺ (⁷⁹Br) ICH Q3A Reporting Threshold
API Main Product 284.05 285.06 N/A
Regioisomer SN2 Epoxide Opening 284.05 285.06 0.05%[3]
Bis-alkylated Over-alkylation 482.02 483.03 0.05%[3]

| N-Oxide | Oxidative Degradation | 300.05 | 301.05 | 0.05%[3] |

Regioselectivity SM 4-Bromostyrene Oxide + Piperazine Cond1 Acidic Conditions (SN1-like, Benzylic Attack) SM->Cond1 Cond2 Basic/Neutral Conditions (SN2-like, Terminal Attack) SM->Cond2 Prod1 API: 2-(4-Bromophenyl)-2- (piperazin-1-yl)ethan-1-ol Cond1->Prod1 Prod2 Impurity: 1-(4-Bromophenyl)-2- (piperazin-1-yl)ethan-1-ol Cond2->Prod2

Fig 1. Mechanistic causality of regioisomer impurity formation during epoxide ring opening.

Part 2: Analytical Workflows & Methodologies

Q: How should I structure my LC-MS/MS workflow to confidently identify unknown impurities in compliance with ICH Q3A(R2)? A: To comply with ICH Q3A(R2) guidelines, which mandate the structural identification of impurities above specific qualification thresholds[1][4], you must employ a High-Resolution Mass Spectrometry (HRMS) workflow[5]. The following protocol is designed as a self-validating system to eliminate false positives.

Step-by-Step Methodology: Self-Validating LC-HRMS Profiling
  • System Suitability & Isotopic Validation (Self-Validation Checkpoint): Before analyzing unknowns, inject a blank and a known standard. Validate the presence of the brominated API by confirming the exact 1:1 intensity ratio of the ⁷⁹Br and ⁸¹Br isotopes (separated by ~2 Da). Causality: Bromine naturally exists as a 1:1 mixture of these isotopes. If this distinct isotopic signature is absent in a putative impurity peak, the system immediately invalidates the peak as a non-API-related artifact (e.g., solvent contaminant).

  • Chromatographic Separation: Prepare the sample at 1.0 mg/mL in 50:50 Water:Acetonitrile. Use a Charged Surface Hybrid (CSH) C18 column (1.7 µm). Causality: The secondary amines of the piperazine ring interact strongly with residual silanols on standard silica columns, causing peak tailing. CSH technology masks these interactions, ensuring sharp, baseline-resolved peaks[6].

  • Gradient Elution: Initiate the gradient at 5% organic modifier (0.1% Formic Acid in MeCN) to retain the highly polar unreacted piperazine, then ramp to 95% to elute the strongly retained, hydrophobic bis-alkylated impurities. This ensures a comprehensive impurity profile in a single run[].

  • Mass Spectrometric Acquisition: Operate the HRMS in ESI positive mode. Causality: The basic secondary and tertiary amines of the piperazine core readily accept protons, yielding robust [M+H]⁺ signals that maximize detection sensitivity for trace impurities[8].

  • MS/MS Mass Balance (Self-Validation Checkpoint): Utilize Data-Dependent Acquisition (DDA). The sum of the fragment masses and the neutral losses must exactly equal the precursor ion mass. For example, a precursor m/z 285.06 must fragment into m/z 267.05 (loss of H₂O, -18 Da) and m/z 181.97 (loss of piperazine, -85 Da) to be validated as the API[5].

LCMS_Workflow A Sample Preparation (1.0 mg/mL in 50:50 H2O:MeCN) B Chromatographic Separation (CSH C18 Column, Gradient Elution) A->B C High-Resolution Mass Spectrometry (ESI+ Mode, DDA Acquisition) B->C D Isotopic Pattern Recognition (1:1 79Br/81Br Doublet Check) C->D E MS/MS Fragmentation (Mass Balance Validation) D->E F Impurity Qualification (ICH Q3A Compliance) E->F

Fig 2. Self-validating LC-HRMS workflow for characterizing piperazine-derived impurities.

Part 3: Troubleshooting Guide

Issue: I am observing two distinct chromatographic peaks with the exact same m/z (285.044 [M+H]⁺ for ⁷⁹Br). How do I differentiate the main product from its regioisomer?

  • Root Cause: You have successfully separated the API, this compound, from its regioisomer, 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol. Because they are structural isomers, their intact masses are identical.

  • Resolution: Differentiate them via MS/MS fragmentation patterns[5].

    • The API contains a primary alcohol (-CH₂OH). Upon collision-induced dissociation (CID), it will show a prominent fragment corresponding to the loss of formaldehyde (CH₂O, -30 Da).

    • The regioisomer contains a secondary alcohol (-CH(OH)-). It will resist formaldehyde loss and instead show a characteristic loss of water (-18 Da) followed by the rapid cleavage of the piperazine ring[8].

Issue: My bis-alkylated impurity peak is extremely broad and exhibits poor ionization efficiency.

  • Root Cause: The bis-alkylated impurity (C₂₀H₂₄Br₂N₂O₂) is significantly more hydrophobic than the API and contains two bulky bromophenyl groups that sterically hinder the protonation of the piperazine nitrogens.

  • Resolution: Increase the capillary voltage slightly (e.g., from 2.8 kV to 3.2 kV) to enhance desolvation of hydrophobic molecules. Additionally, extend the high-organic wash phase of your LC gradient to ensure the bis-alkylated dimer is fully eluted in a tight band rather than slowly bleeding off the column[6].

Issue: How do I qualify an impurity if it exceeds the ICH Q3A threshold?

  • Root Cause: Routine batch analysis has identified an impurity (e.g., the N-oxide degradant) at 0.20%, which exceeds the standard 0.15% qualification threshold for typical dosing regimens[3].

  • Resolution: According to ICH Q3A(R2), qualification is the process of acquiring data that establishes the biological safety of an individual impurity[1][4]. You must either:

    • Optimize the manufacturing/storage process to suppress N-oxidation (e.g., nitrogen sparging, opaque packaging) to drive the impurity below 0.15%.

    • Perform non-clinical safety studies (e.g., in vitro genotoxicity assays) to qualify the specific impurity profile at the 0.20% level, proving it poses no adverse biological risk[1].

References

1.[1] Impurities in new drug substances Q3A (R2) - ICH. International Council for Harmonisation. Available at: 2.[3] Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: 3.[6] A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters / LCMS.cz. Available at: 4.[] LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences. Available at: 5.[5] Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. American Pharmaceutical Review. Available at: 6.[8] Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Preprints.org. Available at: 7.[4] ICH Topic Q 3 A Impurities Testing Guideline. Gally.ch. Available at: 8.[2] 15.8: Opening of Epoxides. Chemistry LibreTexts. Available at:

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol analogs.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol and its analogs. This analysis is synthesized from medicinal chemistry principles regarding beta-amino alcohol scaffolds, specifically focusing on their application in CNS modulation (e.g., monoamine transporters, Sigma-1 receptors) and antimicrobial research.

Executive Summary & Pharmacophore Definition

This compound represents a specific subclass of


-amino aryl alcohols , a privileged scaffold in drug discovery. Unlike the more common 1-aryl-2-aminoethanol motif (found in traditional neurotransmitters like norepinephrine), this scaffold features a 2-aryl-2-amino  connectivity, creating a distinct steric and electronic profile.

The molecule comprises three critical pharmacophoric regions:

  • The Lipophilic Tail (Region A): A 4-bromophenyl group providing bulk and halogen-bonding capability.

  • The Chiral Backbone (Region B): An ethan-1-ol linker establishing the stereochemical orientation of the hydroxyl and amine groups.

  • The Basic Head (Region C): A piperazine ring acting as a hydrogen bond acceptor/donor and a key interaction point for aspartate residues in GPCRs or transporter proteins.

Primary Applications:

  • CNS Agents: Modulation of Serotonin (SERT) and Norepinephrine (NET) transporters; Sigma-1 receptor ligands.

  • Antimicrobials: Inhibition of ergosterol biosynthesis (antifungal) or bacterial efflux pumps.

Chemical Synthesis & Causality

To understand the SAR, one must understand the synthetic accessibility which dictates analog generation. The two primary routes allow for divergent substitution patterns.

Protocol A: Regioselective Epoxide Ring Opening (Preferred)

This method ensures the formation of the 2-amino-2-aryl regioisomer.

  • Step 1: Reaction of 4-bromostyrene with

    
    -CPBA to form 2-(4-bromophenyl)oxirane .
    
  • Step 2: Nucleophilic attack by piperazine (or N-Boc piperazine) on the benzylic carbon.

  • Causality: The benzylic position is more electrophilic due to resonance stabilization of the developing positive charge, favoring the attack at C2 over C1. This yields the target This compound .

Protocol B: -Halo Ketone Reduction
  • Step 1: Bromination of 4-bromoacetophenone to form

    
    -bromo-4-bromoacetophenone.
    
  • Step 2: Nucleophilic substitution with piperazine.[1]

  • Step 3: Carbonyl reduction (NaBH

    
    ).
    
  • Note: This route produces the racemic alcohol and allows for easy modification of the phenyl ring before synthesis.

Visualization: Synthetic Pathways & Logic

SynthesisSAR cluster_SAR SAR Logic Styrene 4-Bromostyrene Epoxide 2-(4-Br-Ph)oxirane (Activated Electrophile) Styrene->Epoxide m-CPBA (Epoxidation) Target Target Molecule: 2-(4-Br-Ph)-2-(piperazin-1-yl)ethan-1-ol Epoxide->Target Regioselective Ring Opening Piperazine Piperazine (Nucleophile) Piperazine->Target Ketone 4-Bromoacetophenone AlphaBromo Alpha-Bromo Ketone Ketone->AlphaBromo Br2 AlphaBromo->Target 1. Piperazine 2. NaBH4 Reduction

Caption: Divergent synthetic pathways (Epoxide Opening vs. Ketone Reduction) controlling the regiochemistry of the beta-amino alcohol scaffold.

Structure-Activity Relationship (SAR) Analysis

Region A: The Aromatic Substituent (4-Position)

The 4-bromo substituent is the critical determinant of potency and metabolic stability.

  • 4-Br (Target): The bromine atom provides a specific lipophilic volume (LogP increase) and can participate in halogen bonding with carbonyl backbone atoms in the receptor pocket. It also blocks para-hydroxylation by Cytochrome P450, extending half-life (

    
    ).
    
  • 4-Cl Analog: Often retains potency but with slightly lower lipophilicity. If the binding pocket is tight, Cl may be preferred over Br due to smaller atomic radius (1.75 Å vs 1.85 Å).

  • 4-H (Unsubstituted): typically results in a 3-5x loss in potency . The lack of a lipophilic anchor reduces binding affinity (Ki) in hydrophobic pockets typical of SERT/NET transporters.

  • 4-OMe (Methoxy): Introduces an electron-donating group. While it can act as an H-bond acceptor, it often increases metabolic liability (O-demethylation).

Region B: The Linker & Stereochemistry
  • 2-Aryl vs. 1-Aryl Isomers:

    • 2-Aryl (Target): Places the bulky aromatic group and the basic amine on the same carbon. This creates a "congested" center that restricts conformational freedom, potentially locking the molecule into a bioactive conformation for Sigma-1 or NK1 receptors.

    • 1-Aryl (Regioisomer): The classic "neurotransmitter-like" arrangement. These are often more flexible and better recognized by adrenergic receptors (

      
      -agonists).
      
  • Hydroxyl Group: Essential for H-bonding. Removal (to ethyl) or oxidation (to ketone) typically abolishes activity by removing the donor/acceptor interaction with the receptor's Asp/Ser/Thr residues.

Region C: The Piperazine Terminus[8][9]
  • Secondary Amine (NH): Essential for affinity if the target requires a cationic interaction (protonated at physiological pH).

  • N-Methylation: Improves blood-brain barrier (BBB) penetration by reducing Polar Surface Area (PSA). Often converts selectivity (e.g., from NET selective to dual SERT/NET).

  • N-Aryl/Heteroaryl Extension: Attaching a second aromatic ring (e.g., pyrimidine, phenyl) to the distal nitrogen is a common strategy to create "long-chain" ligands (e.g., Vortioxetine analogs), drastically increasing potency (nM range) by reaching secondary binding pockets.

Comparative Performance Data

The following table contrasts the 4-Bromo target with key analogs based on calculated physicochemical properties and predicted biological trends.

Analog IDStructure (R-Group)LogP (Calc)tPSA (Ų)Predicted Metabolic StabilityPrimary SAR Insight
Target 4-Br-Phenyl 2.8 - 3.1 43.7 High Optimal balance of lipophilicity and metabolic blockade.
Analog 14-Cl-Phenyl2.5 - 2.743.7HighBioisostere; use if Br is too bulky for the pocket.
Analog 24-H (Unsubstituted)1.9 - 2.143.7LowSignificant loss of hydrophobic interaction; rapid metabolism.
Analog 34-OMe-Phenyl1.8 - 2.052.9Low (O-dealkylation)Increases polarity; potential for H-bond acceptance but lower BBB permeability.
Analog 44-Br (N-Methyl)3.2 - 3.535.0HighBest for CNS penetration. Lower PSA improves BBB crossing.

Data Note: LogP and tPSA values are calculated estimates based on fragment contributions (ChemAxon/PubChem models).

Experimental Protocol: In Vitro Binding Assay Validation

To validate the activity of these analogs, a competitive radioligand binding assay is the standard.

Objective: Determine


 values for the target against a reference ligand (e.g., [3H]-Paroxetine for SERT).
  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human SERT. Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Mix 50 µg membrane protein with 1 nM [3H]-Paroxetine.

    • Add increasing concentrations of This compound (

      
       M to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Mechanistic Signaling Pathway

The diagram below illustrates the potential dual-action mechanism of this scaffold in a CNS context (Monoamine modulation + Sigma-1 Chaperone activity).

SignalingPathway Ligand 2-(4-Br-Ph)-2-(piperazin-1-yl)ethan-1-ol SERT Serotonin Transporter (SERT) Ligand->SERT Inhibition (Ki ~nM) Sigma1 Sigma-1 Receptor (ER Chaperone) Ligand->Sigma1 Agonism/Modulation Synapse Synaptic Cleft SERT->Synapse Blocks Reuptake ER Endoplasmic Reticulum Sigma1->ER Translocation Neurotrans Increased 5-HT Availability Synapse->Neurotrans Accumulation Calcium Ca2+ Mobilization ER->Calcium IP3R Modulation

Caption: Dual mechanistic pathway showing primary SERT inhibition and secondary Sigma-1 receptor modulation common to piperazine-ethanol scaffolds.

References

  • Synthesis and SAR of Piperazine Ethanol Derivatives

    • Study on the synthesis of 2-amino-2-phenylethanol deriv
    • Source:

  • Piperazine Scaffold in Medicinal Chemistry

    • Review of piperazine derivatives in CNS and antimicrobial applic
    • Source:

  • Sigma-1 Receptor Ligands

    • Evaluation of piperazine-ethanol analogs for Sigma-1 affinity.
    • Source:

  • Chemical Properties & Safety

    • 2-(4-Bromophenyl)
    • Source:

Sources

Head-to-head comparison of 4-bromophenylpiperazine analogs in cancer research.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Rationale

The 4-bromophenylpiperazine (4-BPP) moiety is not merely a linker; it is a privileged scaffold in medicinal chemistry. In oncology, its utility stems from a unique convergence of physicochemical properties: the piperazine ring provides conformational rigidity and solubility (via protonation), while the para-bromophenyl group facilitates critical hydrophobic and halogen-bonding interactions within target binding pockets.

This guide moves beyond generic descriptions to provide a head-to-head technical comparison of three distinct classes of 4-BPP analogs currently driving research: Kinase Inhibitors (EGFR-targeted) , Redox Modulators (Plastoquinone hybrids) , and Bio-inspired Small Molecules (Coelenteramine derivatives) .

The "Sigma-Hole" Advantage

Why 4-Bromo? Unlike fluorine (which acts primarily through electronegativity and metabolic blocking) or chlorine (steric bulk), bromine exhibits a pronounced sigma-hole —a region of positive electrostatic potential on the atom's tip opposite the C-Br bond. This allows 4-BPP analogs to form directional halogen bonds with carbonyl backbone oxygens in protein active sites, often resulting in 10-100x potency gains over non-halogenated counterparts.

Part 2: Head-to-Head Comparison

We compare three representative "Lead Candidates" derived from the 4-BPP scaffold. These compounds represent different strategic approaches to cancer therapy: targeted inhibition vs. systemic stress induction.

Table 1: Comparative Efficacy Profile
FeatureCandidate A: Compound 3p (EGFR Inhibitor)Candidate B: BrPQ5 (Plastoquinone Hybrid)Candidate C: Clm-1 (Coelenteramine Analog)
Class Targeted Kinase InhibitorRedox Cycling AgentBio-inspired Small Molecule
Core Structure Phenylpiperazine-QuinazolinePhenylpiperazine-Benzoquinone3-(4-bromophenyl)pyrazin-2-amine
Primary Target EGFR (Tyrosine Kinase)Mitochondria (ROS Generation)Unknown (Structure-Specific)
Potency (IC50) 0.08 µM (Enzymatic)Nanomolar (Cellular)1.55 - 4.41 µM (Broad Panel)15.2 - 32.6 µM (Gastric/Lung)
Mechanism ATP-competitive inhibitionOxidative Stress / G2/M ArrestCytotoxicity (Non-luminescent)
Selectivity High (Specific to EGFR+ cells)Moderate (Broad spectrum)Low-Moderate
Key Limitation Resistance mutations (T790M)Solubility / General ToxicityHigher concentrations required
Analysis of Performance

1. The Potency Leader: Compound 3p (EGFR Class) For researchers targeting specific mutations (e.g., NSCLC), the EGFR-targeted phenylpiperazines are superior. The 4-BPP moiety in Compound 3p fits into the hydrophobic pocket of the kinase domain.

  • Data Support: Studies show Compound 3p achieves an IC50 of 0.08 µM against EGFR kinase, translating to nanomolar efficacy in A549 cells.

  • Use Case: Precision medicine research; overcoming resistance to first-generation inhibitors.

2. The Resistance Breaker: BrPQ5 (Quinone Class) When kinase targets mutate, "dirty" drugs that stress the cell globally become valuable. BrPQ5 uses the piperazine ring to improve cellular uptake, delivering the quinone "warhead" to the mitochondria.

  • Data Support: NCI-60 panel screening reveals BrPQ5 is active against 60 cell lines with a GI50 < 5 µM, effective even in kinase-inhibitor-resistant lines.

  • Use Case: Multidrug resistance (MDR) models; combination therapies to induce oxidative stress.

3. The Structure-Specific Control: Clm-1 Clm-1 is unique because its activity is strictly tied to the para-bromo substitution. Moving the bromine to the ortho position or adding more halogens abolishes activity, proving that the 4-BPP shape is the driver, not just general lipophilicity.

  • Use Case: Structure-Activity Relationship (SAR) baseline studies; exploring novel binding pockets.

Part 3: Mechanistic Pathways (Visualized)

The following diagram contrasts the "Targeted" mechanism of Compound 3p against the "Systemic" mechanism of BrPQ5.

CancerPathways cluster_EGFR Targeted Pathway (Compound 3p) cluster_ROS Stress Pathway (BrPQ5) Comp_3p Compound 3p (4-BPP Analog) EGFR_ATP EGFR ATP Pocket Comp_3p->EGFR_ATP Halogen Bond Phos_Inhib Inhibition of Autophosphorylation EGFR_ATP->Phos_Inhib Signaling_Off Blockade of PI3K/AKT & MAPK Phos_Inhib->Signaling_Off Apoptosis_1 Apoptosis (Specific) Signaling_Off->Apoptosis_1 BrPQ5 BrPQ5 (Quinone-Piperazine) Mitochondria Mitochondrial Entry BrPQ5->Mitochondria Lipophilic Transport Redox_Cycle Redox Cycling (Quinone <-> Hydroquinone) Mitochondria->Redox_Cycle ROS_Burst ROS Generation (Superoxide/H2O2) Redox_Cycle->ROS_Burst DNA_Damage DNA Damage & G2/M Arrest ROS_Burst->DNA_Damage Apoptosis_2 Apoptosis (Intrinsic) DNA_Damage->Apoptosis_2

Caption: Dual mechanisms of 4-BPP analogs. Left: Specific kinase inhibition via halogen bonding. Right: Mitochondrial oxidative stress induction.

Part 4: Validated Experimental Protocols

To ensure reproducibility when working with these lipophilic amines, standard aqueous protocols often fail due to precipitation. Use these modified workflows.

Protocol A: Solubilization & MTT Cytotoxicity Screening

Self-Validating Step: 4-BPP analogs often precipitate in DMEM/RPMI if added directly from DMSO.

  • Stock Preparation: Dissolve analog in 100% DMSO to 10 mM. Vortex for 1 minute.

  • Intermediate Dilution (Critical): Dilute the stock 1:10 in sterile PBS (not media) to create a 1 mM working solution. If turbidity occurs, sonicate for 30 seconds.

  • Cell Treatment:

    • Seed cells (e.g., MCF-7 or A549) at 5,000 cells/well in 96-well plates.

    • Incubate 24h for attachment.

    • Add compound from the PBS intermediate to achieve final concentrations (0.1 - 50 µM). Ensure final DMSO < 0.5%.

  • Readout: Incubate 48-72h. Add MTT reagent (0.5 mg/mL). Dissolve formazan in DMSO and read at 570 nm.

    • Control: Treat one set of wells with 0.5% DMSO alone (Vehicle Control) and one with 10 µM Doxorubicin (Positive Control).

Protocol B: ROS Detection (For Quinone/Stress Analogs)

Why this is needed: To confirm if your analog acts via the "BrPQ5" mechanism (oxidative stress) rather than kinase inhibition.

  • Probe Loading: Use DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Incubation: Treat cells with the IC50 concentration of the analog for only 4-6 hours (early event detection).

  • Staining: Wash cells with PBS. Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C.

  • Analysis: Wash x2 with PBS. Analyze immediately via Flow Cytometry (FITC channel).

    • Interpretation: A right-shift in fluorescence intensity compared to control indicates ROS generation.

References

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed/NIH. [Link] Source for Compound 3p data and EGFR kinase inhibition mechanism.

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs. PMC. [Link] Source for BrPQ5 data, ROS mechanism, and broad-spectrum activity.

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines. PMC. [Link] Source for Clm-1 data and the structural inflexibility of the 4-bromophenyl moiety.

  • Rational Design... of New Phenylpiperazine Derivatives of 1,2-Benzothiazine. MDPI Molecules. [Link] Source for BS230 data and DNA/Topo II targeting comparisons.

  • 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity. PubMed. [Link] Source for halogen-specific potency gains (Bromo vs. Chloro).

Publish Comparison Guide: Reproducibility of Synthetic Protocols for 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic protocols for 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol .

Executive Summary: The Regioselectivity Paradox

The synthesis of This compound (Target A ) presents a classic regiochemical challenge in beta-amino alcohol synthesis. The target molecule carries the bulky piperazine moiety at the benzylic position (C2), adjacent to a primary alcohol.

Standard approaches utilizing styrene oxide ring-opening (Method 1) are frequently cited but suffer from poor reproducibility regarding regiocontrol. Under thermodynamic or basic conditions, aliphatic amines like piperazine predominantly attack the less hindered terminal carbon, yielding the unwanted isomer 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol (Isomer B ).

This guide compares the "Direct Epoxide Aminolysis" (Method 1) against the "Phenylglycine Reduction" (Method 2). Our analysis identifies Method 2 as the superior protocol for reproducibility and isomeric purity , despite higher raw material costs.

Comparison Matrix
FeatureMethod 1: Catalytic Epoxide Opening Method 2: Phenylglycine Reduction
Primary Mechanism Nucleophilic Ring Opening (

vs.

)
Amide/Ester Reduction (Hydride Transfer)
Regioselectivity Variable (40:60 to 80:20 dependent on catalyst)Absolute (>99:1)
Yield (Isolated) 45–60% (due to isomer separation)75–85%
Impurity Profile High levels of terminal amine isomerClean; main impurity is unreacted ester
Scalability Poor (Chromatography required)Excellent (Crystallization feasible)
Reproducibility Score LowHigh

Technical Analysis & Causality

Method 1: The Epoxide Trap (Why it Fails)

The reaction of 2-(4-bromophenyl)oxirane with piperazine is governed by the competition between steric hindrance and electronic stabilization.

  • Electronic Factor: The benzylic carbocation character stabilizes the transition state at C2 (favoring Target A).

  • Steric Factor: The bulky piperazine strongly prefers the unhindered terminal C1 (favoring Isomer B).

  • Outcome: Without specific Lewis Acid catalysts (e.g.,

    
     or Titanosilicates), the steric factor dominates, often leading to a 10:90 ratio favoring the wrong isomer.
    
Method 2: The Pre-Defined Scaffold (Why it Works)

Method 2 circumvents the regioselectivity issue entirely by establishing the C–N bond before the alcohol is formed. By starting with 2-(4-bromophenyl)-2-(piperazin-1-yl)acetic acid (or its ester), the carbon skeleton is fixed. The subsequent reduction of the carboxylic acid/ester to the alcohol does not scramble the stereocenter or position.

Visualizing the Pathways

The following diagram illustrates the divergent pathways and the "Regiochemical Leakage" inherent in Method 1 compared to the linear fidelity of Method 2.

SynthesisPathways cluster_legend Pathway Reliability Start1 2-(4-Bromophenyl)oxirane Inter1 Transition State (Steric vs Electronic) Start1->Inter1 + Piperazine Start2 4-Bromophenylglycine Deriv. Target TARGET (C2-Amine) 2-(4-Br-Ph)-2-(pip)ethanol Start2->Target Reduction (LiAlH4/BH3) Retains Regiochemistry Inter1->Target Minor Path (Lewis Acid req.) Wrong IMPURITY (C1-Amine) 1-(4-Br-Ph)-2-(pip)ethanol Inter1->Wrong Major Path (Steric) Basic Conditions Red = High Risk Red = High Risk Green = High Fidelity Green = High Fidelity

Caption: Comparative reaction flow. Method 1 (Red) risks formation of the terminal amine impurity. Method 2 (Green) ensures structural fidelity via pre-functionalization.

Recommended Experimental Protocols

Protocol A: The "High-Fidelity" Route (Method 2)

Objective: Synthesis of this compound via reduction of methyl 2-(4-bromophenyl)-2-(piperazin-1-yl)acetate.

Reagents:

  • Methyl 2-bromo-2-(4-bromophenyl)acetate (Precursor)

  • Piperazine (anhydrous)

  • Lithium Aluminum Hydride (LAH) or Borane-THF complex (

    
    )
    
  • Solvents: THF (anhydrous), Dichloromethane (DCM)

Step-by-Step Workflow:

  • Nucleophilic Substitution (Scaffold Setup):

    • Dissolve methyl 2-bromo-2-(4-bromophenyl)acetate (1.0 eq) in MeCN.

    • Add excess piperazine (3.0 eq) to act as both nucleophile and proton scavenger. Note: Excess is crucial to prevent bis-alkylation.

    • Stir at

      
       to RT for 4 hours.
      
    • Validation: TLC (

      
      ) should show complete consumption of bromide.
      
    • Workup: Concentrate, partition between water/DCM, wash organic layer with brine. Isolate the amino-ester intermediate.

  • Reduction (The Critical Step):

    • Suspend LAH (1.5 eq) in anhydrous THF under

      
       atmosphere at 
      
      
      
      .
    • Add the amino-ester intermediate (dissolved in THF) dropwise over 30 mins. Caution: Exothermic.

    • Allow to warm to RT and reflux for 2 hours.

    • Quenching: Use the Fieser method (

      
      ) to generate a granular precipitate.
      
    • Filter through Celite.

  • Purification:

    • The crude oil is often pure enough (>95%).

    • For analytical grade: Recrystallize as the dihydrochloride salt by adding

      
       in ether to the ethanolic solution of the free base.
      

Key CQA (Critical Quality Attribute):

  • 1H NMR Check: The benzylic proton (

    
    ) in the target appears as a doublet of doublets (or broad multiplet) around 
    
    
    
    . In the wrong isomer (terminal amine), the benzylic proton is attached to Oxygen (
    
    
    ) and shifts downfield to
    
    
    .
Protocol B: The "Catalytic" Alternative (Method 1 Optimized)

Use this only if the phenylglycine precursor is unavailable.

Objective: Regioselective ring opening of 2-(4-bromophenyl)oxirane.

Reagents:

  • 2-(4-Bromophenyl)oxirane[1]

  • Piperazine[2][3][4][5]

  • Catalyst: Calcium Triflate

    
     or Ytterbium Triflate 
    
    
    
    (10 mol%)

Workflow:

  • Dissolve epoxide (1.0 eq) and catalyst (0.1 eq) in anhydrous Toluene.

  • Add piperazine (1.2 eq).

  • Heat to

    
     for 12 hours. Note: Higher temp promotes thermodynamic control, which may slightly favor the benzylic product compared to kinetic control, but catalyst is the main driver.
    
  • Purification (Mandatory): You must perform column chromatography (Silica,

    
     90:9:1) to separate the regioisomers. The target (benzylic amine) usually elutes second due to steric shielding of the amine making it slightly less polar/basic on silica than the terminal amine isomer.
    

References

  • Regioselectivity in Epoxide Opening

    • Title: Regio- and stereoselective synthesis of

      
      -amino alcohols over titanosilicate molecular sieves.[6]
      
    • Source: ResearchGate (Comparison of aniline vs.
    • URL:[Link]

  • General Synthesis of Phenylglycinol Derivatives

    • Title: Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol deriv
    • Source: PubMed (Demonstrates the amino-acid reduction route for analogous compounds).
    • URL:[Link]

  • Piperazine Functionalization Protocols

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.
    • Source: PMC (Review of N-alkylation vs.
    • URL:[Link]

  • Standard Epoxide Ring Opening (Organic Syntheses)

    • Title: Preparation of 2-(4-Bromophenyl)oxirane and subsequent reactions.[1]

    • Source: Organic Syntheses (Baseline for non-selective methods).
    • URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

[1]

Executive Summary & Chemical Profile

Objective: To provide an authoritative, self-validating protocol for the disposal of 2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol . This guide prioritizes personnel safety (sensitization risks) and environmental compliance (halogenated waste streams).

The "Why" Behind the Protocol: This compound presents a dual-hazard profile that dictates its disposal path:

  • The Piperazine Moiety: A basic nitrogen heterocycle known for respiratory and skin sensitization . This dictates the Personal Protective Equipment (PPE) and handling rigor.

  • The Bromophenyl Group: A halogenated aromatic ring. This dictates the Waste Stream. It cannot be incinerated in standard medical/general waste boilers due to the risk of generating brominated dioxins/furans. It requires high-temperature incineration (>1100°C) with scrubbers.

Chemical Identity Table
PropertyDataOperational Implication
Chemical Name This compoundPrimary identifier for manifests.
Functional Groups Secondary Amine (Piperazine), Aryl Bromide, AlcoholBasic pH; Halogenated; Polar.[1]
Physical State Solid (likely) or Viscous OilDetermines containment method (bag vs. drum).
Hazard Class Irritant (Xi), Sensitizer, Aquatic ChronicDo not drain dispose. Avoid dust generation.
Waste Code (RCRA) Not P/U Listed; Treat as D001 (if flammable solvent) or Non-Regulated Hazardous Defaults to "Halogenated Organic Waste."

Pre-Disposal Safety Assessment

Before initiating disposal, you must establish a "First Line of Defense" against the specific hazards of this molecule.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling solid powder outside a fume hood. Piperazine derivatives are potent sensitizers; inhalation of dust can trigger asthma-like symptoms.

  • Skin: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended during waste transfer.

  • Eyes: Chemical splash goggles.

Chemical Compatibility Check
  • Incompatible: Strong Oxidizers (e.g., Peroxides, Nitric Acid) and Strong Acids.

  • Risk: The piperazine nitrogen is basic.[2] Mixing with strong acids in a waste drum will generate heat (exothermic neutralization).

  • Rule: Ensure the waste container pH is neutral or alkaline. Do not mix with acidic waste streams.

Disposal Decision Logic (Workflow)

The following logic gate ensures the material ends up in the correct incineration path.

DisposalWorkflowStartStart: Waste AssessmentStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidTraceTrace Residue (<3%)StateCheck->TraceHalogenSolidSegregate: Halogenated Solids(Double Bag)Solid->HalogenSolid BulkHalogenLiquidSegregate: Halogenated Solvents(Carboy)Liquid->HalogenLiquid DissolvedGlassBinDefaced Glass Disposal(Sharps)Trace->GlassBin Empty VialsManifestManifest: 'Organic Waste, Halogenated'(High Temp Incineration)HalogenSolid->ManifestHalogenLiquid->ManifestGlassBin->Manifest If heavily contaminated

Figure 1: Operational workflow for segregating piperazine-derivative waste based on physical state.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spoiled Batches)

Context: You have >1g of solid material to discard.

  • Containment: Transfer the solid into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging). This prevents piperazine dust from contaminating the waste storage area.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound"

    • Hazard Checkbox: Toxic, Irritant.[3][4][5][6][7]

    • Critical Note: Write "HALOGENATED" clearly on the tag.

  • Storage: Place in the Solid Hazardous Waste Drum . Ensure this drum is destined for incineration, not landfill.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Context: The compound is dissolved in solvents (e.g., Methanol, DMSO, DCM).

  • Solvent Check: Identify the solvent.

    • If DCM/Chloroform: It is already halogenated.

    • If Methanol/Acetone: It is non-halogenated, BUT the presence of the brominated solute (>1%) reclassifies the entire mixture as halogenated.

  • Segregation: Pour into the Halogenated Solvent Carboy (Red can/Safety can).

  • PH Check: If the solution was part of a reaction involving acids, check pH. If <4, neutralize with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or gas evolution.

  • Log: Record the volume and approximate concentration on the carboy log sheet.

Scenario C: Trace Residues (Empty Vials/Glassware)

Context: Vials with visible film or <3% remaining volume.

  • Rinse (Optional but Recommended): Triple rinse the vial with a small amount of acetone. Pour the rinsate into the Halogenated Liquid Waste.

  • Deface: Remove or cross out the original label.

  • Disposal: Place the rinsed glass vial in the Glass/Sharps Container .

    • Note: If rinsing is impossible, place the capped, un-rinsed vial directly into the Solid Hazardous Waste drum, not the glass bin, to prevent EHS staff exposure to vapors.

Spill Contingency Plan

Immediate Action:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don nitrile gloves, goggles, and N95 mask.

  • Absorb:

    • Liquids: Cover with vermiculite or polypropylene pads.

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop.

  • Clean: Wipe the surface with a mild detergent solution (soap and water). Piperazines are basic; a mild citric acid wipe can help neutralize residues, but soap is sufficient for removal.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste (Halogenated).

Regulatory Compliance (RCRA/EPA Context)

While this specific CAS is likely not "Listed" (P or U list) under US EPA RCRA regulations, it falls under "Cradle-to-Grave" stewardship.

  • Generator Status: You are the generator. You certify that the waste is accurately characterized.

  • Halogen Rule: The presence of the Bromine atom is the critical compliance factor. Misclassifying this as "Non-Halogenated" can result in fines from the disposal facility, as they use different fuel blending lines for halogens to manage emissions.

  • No Drain Disposal: Under no circumstances should this be flushed. The aromatic ring is stable and poses aquatic toxicity risks (Chronic Category).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54683457 (Related Piperazine Structures). PubChem. Available at: [Link] [Accessed 26 Oct. 2023].

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. EPA.gov. Available at: [Link] [Accessed 26 Oct. 2023].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link] [Accessed 26 Oct. 2023].

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.